molecular formula C11H17NO3 B153461 Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-06-2

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B153461
CAS No.: 198835-06-2
M. Wt: 211.26 g/mol
InChI Key: YGENGNQEVDONGO-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGENGNQEVDONGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585546
Record name tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198835-06-2
Record name 1,1-Dimethylethyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Record name tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Record name tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key building block in medicinal chemistry. This bicyclic scaffold is of significant interest in the development of novel therapeutics, particularly as a rigid core for enzyme inhibitors. This document details a plausible synthetic route, purification methods, and characterization data, presented in a structured format for ease of reference and comparison.

Core Compound Properties

PropertyValue
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
IUPAC Name This compound
CAS Number 198835-06-2
Synonyms 2-Boc-5-oxo-2-aza-bicyclo[2.2.1]heptane, 2-Boc-2-azabicyclo[2.2.1]heptan-5-one
Physical Form Solid
Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step sequence involving a key Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations. The following protocol is a representative synthetic route based on established methodologies for similar 2-azabicyclo[2.2.1]heptane systems.

Synthetic Workflow

Synthesis_Workflow A Cyclopentadiene + N-Boc-2-chloroacrylamide B Diels-Alder Adduct A->B [4+2] Cycloaddition C Hydrolysis & Epimerization B->C Base D Intramolecular Cyclization C->D Acid E Oxidation D->E Oxidizing Agent (e.g., Swern or Dess-Martin) F This compound E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: [4+2] Cycloaddition

  • To a solution of freshly cracked cyclopentadiene (1.2 equivalents) in dichloromethane (DCM) at 0°C is added N-Boc-2-chloroacrylamide (1.0 equivalent).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure to yield the crude Diels-Alder adduct, which is used in the next step without further purification.

Step 2: Hydrolysis and Epimerization

  • The crude adduct is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Lithium hydroxide (2.0 equivalents) is added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Intramolecular Cyclization

  • The crude product from the previous step is dissolved in toluene.

  • p-Toluenesulfonic acid (0.1 equivalents) is added, and the mixture is heated to reflux with a Dean-Stark apparatus for 6 hours.

  • The reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude alcohol is purified by column chromatography on silica gel.

Step 4: Oxidation

  • To a solution of oxalyl chloride (1.5 equivalents) in DCM at -78°C is added dimethyl sulfoxide (DMSO) (3.0 equivalents) dropwise.

  • After 15 minutes, a solution of the alcohol from the previous step (1.0 equivalent) in DCM is added slowly.

  • The reaction is stirred for 1 hour at -78°C, followed by the addition of triethylamine (5.0 equivalents).

  • The reaction mixture is allowed to warm to room temperature and then quenched with water.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (ethyl acetate/hexanes) to afford the title compound.

Characterization Data

While specific experimental spectra for the title compound are not publicly available in the searched literature, the following table summarizes the expected and reported characterization data from commercial suppliers and analogous structures.

Characterization MethodExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.2-4.4 (m, 1H, CHN), 3.5-3.7 (m, 2H, CH₂N), 2.8-3.0 (m, 1H, CHCO), 2.4-2.6 (m, 1H, bridgehead H), 1.8-2.2 (m, 4H, CH₂CH₂), 1.48 (s, 9H, C(CH₃)₃). Note: Signal multiplicity and exact chemical shifts may vary due to the rigid bicyclic system and potential for diastereomers.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 208-212 (C=O, ketone), 154-156 (C=O, carbamate), 80-82 (C(CH₃)₃), 60-62 (CHN), 50-52 (CH₂N), 45-47 (bridgehead C), 40-42 (CHCO), 35-38 (CH₂), 28.5 (C(CH₃)₃).
Infrared (IR) ν (cm⁻¹): ~2975 (C-H), ~1740 (C=O, ketone), ~1690 (C=O, carbamate).
Mass Spectrometry (MS) ESI-MS: m/z 212.1 [M+H]⁺, 234.1 [M+Na]⁺.

Application in Drug Development: DPP-4 Inhibition

The 2-azabicyclo[2.2.1]heptane scaffold is a key component in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[1][2][3]

DPP-4 Signaling Pathway and Inhibition

DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6][7] These hormones play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to beneficial downstream effects.

DPP4_Pathway cluster_0 Normal Physiology cluster_1 DPP-4 Inhibition Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor tert-butyl 5-oxo-2-azabicyclo [2.2.1]heptane-2-carboxylate (as a scaffold for DPP-4 Inhibitors) DPP4_inhibited DPP-4 Enzyme Inhibitor->DPP4_inhibited Inhibition Incretins_prolonged Prolonged Active Incretins Pancreas Pancreas Incretins_prolonged->Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_uptake Liver Liver Glucagon->Liver Glucose_production ↓ Hepatic Glucose Production Liver->Glucose_production Blood_Glucose ↓ Blood Glucose Glucose_uptake->Blood_Glucose Glucose_production->Blood_Glucose

Caption: Mechanism of DPP-4 inhibition for glucose control.

The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane core helps to position the pharmacophoric elements of the inhibitor for optimal interaction with the active site of the DPP-4 enzyme. This leads to potent and selective inhibition, making this scaffold a valuable component in the development of new anti-diabetic drugs.[1][2]

Conclusion

This compound is a synthetically accessible and highly valuable building block for drug discovery. Its rigid bicyclic structure provides a robust platform for the design of enzyme inhibitors and other biologically active molecules. The synthetic and characterization data provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development. The established role of the 2-azabicyclo[2.2.1]heptane scaffold in potent DPP-4 inhibitors highlights its importance and potential for future therapeutic innovations.

References

tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a constrained scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This section details the nomenclature and key physicochemical properties of the compound.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound [1][2]. It is also commonly referred to by a variety of synonyms, which are essential to recognize when searching chemical databases and literature.

Type Name/Identifier
IUPAC Name This compound[1][2]
CAS Number 198835-06-2[2]
Common Synonyms 2-Boc-2-azabicyclo[2.2.1]heptan-5-one, 2-BOC-5-OXO-2-AZA-BICYCLO[2.2.1]HEPTANE, 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester, tert-butyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate[1][2]
Systematic Synonyms 2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID, 5-OXO-, 1,1-DIMETHYLETHYL ESTER[1][2]
Physicochemical Properties

A summary of the key computed and experimental properties of the compound is provided below.

Property Value
Molecular Formula C₁₁H₁₇NO₃[2]
Molecular Weight 211.26 g/mol [2]
Appearance Solid (typical)[3]
Purity Typically ≥97% from commercial suppliers[3]
Storage Temperature 2-8°C, sealed in a dry environment[3]

Synthesis and Experimental Protocols

Representative Synthetic Protocol

Objective: To synthesize this compound.

Materials:

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • N-Boc Protection:

    • Dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one in an appropriate anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • To the stirred solution, add triethylamine (or DIPEA) and a catalytic amount of DMAP.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

    • Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

  • Hydrogenation of the Alkene:

    • Dissolve the crude product from the previous step in a suitable solvent for hydrogenation, such as ethyl acetate or ethanol.

    • Carefully add a catalytic amount of 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

This compound and its derivatives are key intermediates in the synthesis of several classes of therapeutic agents.

Antiviral Agents: Ledipasvir Synthesis

A prominent application of the 2-azabicyclo[2.2.1]heptane scaffold is in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir. The rigid bicyclic core helps to correctly orient the pharmacophoric groups for optimal binding to the viral protein. A generalized workflow for the synthesis of Ledipasvir highlights the importance of this building block.

G cluster_coupling Coupling Reactions cluster_final Final Product A Fluorene Core AD Coupling of A and D A->AD B Azabicyclo[2.2.1]heptane Derivative BC Coupling of B and C B->BC C Valine Derivative C->BC D Azaspiroheptane Derivative D->AD Final Final Coupling AD->Final BC->Final Crude Crude Ledipasvir Final->Crude Pure Pure Ledipasvir Crude->Pure Purification

Caption: Generalized workflow for the multi-step synthesis of Ledipasvir.[4]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The 2-azabicyclo[2.2.1]heptane scaffold has also been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the treatment of type 2 diabetes. The constrained nature of the bicyclic system can lead to improved potency and selectivity for the enzyme's active site.

The general logical relationship for the development of these inhibitors is outlined below.

G Scaffold 2-Azabicyclo[2.2.1]heptane Scaffold Modification Chemical Modification (e.g., addition of pharmacophores) Scaffold->Modification Screening In Vitro Screening (DPP-4 Inhibition Assay) Modification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Modification Optimization Lead Lead Compound Identification SAR->Lead

Caption: Logical workflow for the development of DPP-4 inhibitors.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant applications in modern drug discovery. Its rigid, bicyclic framework provides a unique structural motif that has been successfully employed in the development of potent antiviral agents and enzyme inhibitors. The information provided in this guide serves as a valuable resource for researchers engaged in the synthesis and application of complex, biologically active molecules.

References

The Discovery of Novel Azabicyclo[2.2.1]heptane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azabicyclo[2.2.1]heptane scaffold, a conformationally constrained bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, leading to enhanced potency and selectivity for a variety of biological targets. This technical guide provides an in-depth overview of the discovery of novel azabicyclo[2.2.1]heptane derivatives, focusing on their synthesis, biological evaluation, and the underlying signaling pathways they modulate.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological data for representative azabicyclo[2.2.1]heptane derivatives across different target classes, facilitating at-a-glance comparison of their structure-activity relationships (SAR).

Table 1: 2-Azabicyclo[2.2.1]heptane-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

CompoundStructureIC50 (nM)Notes
Neogliptin (12a) (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid coupled with (3S)-exo-2-azabicyclo[2.2.1]heptane-3-carbonitrile16.8 ± 2.2More potent than vildagliptin and sitagliptin.[1][2]
Compound 9a 1,2,4-oxadiazole-substituted derivative of Neogliptin4.3More potent than Neogliptin with high selectivity over DPP-8 and DPP-9.
Vildagliptin N/A>16.8Reference compound.[1][2]
Sitagliptin N/A>16.8Reference compound.[1][2]

Table 2: 7-Azabicyclo[2.2.1]heptane Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Ligands

CompoundSubstituent at C-2Receptor SubtypeKi (nM)Efficacy
Epibatidine 2'-Chloro-5'-pyridinylα4β2~0.026Potent agonist
Compound 2i 3'-Amino-2'-chloro-5'-pyridinylα4β20.001Potent antagonist at low doses, agonist at higher doses.[3]
Pyridazine analogue 24 4-Pyridazinylα4β2 / α3β4PotentImproved selectivity ratio over epibatidine.[4]
N-methyl derivative 28 N-methyl-4-pyridazinylα4β2 / α3β4PotentSimilar to compound 24.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of azabicyclo[2.2.1]heptane derivatives.

General Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptane Derivatives

A common synthetic route to N-substituted 7-azabicyclo[2.2.1]heptanes involves a multi-step sequence starting from readily available precursors. The following is a representative protocol:

  • N-Protection of a Precursor: The amino group of a suitable starting material, such as trans-4-aminocyclohexanol, is protected, often with a tert-butyloxycarbonyl (Boc) group.

  • Activation of the Hydroxyl Group: The hydroxyl group is activated for subsequent intramolecular cyclization, typically by conversion to a mesylate or tosylate.

  • Intramolecular Cyclization: The bicyclic core is formed through a base-mediated intramolecular nucleophilic substitution.

  • Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acidic treatment for Boc).

  • N-Substitution: The desired functional group is introduced by reacting the free amine with an appropriate electrophile (e.g., an acyl chloride or alkyl halide).

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of synthesized compounds against DPP-4 can be determined using a fluorogenic assay.[1]

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme.

    • Fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Test compounds dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader capable of fluorescence detection.

  • Procedure:

    • Add assay buffer, DPP-4 enzyme, and varying concentrations of the test compound to the wells of the microplate.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by DPP-4.

    • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

The affinity of novel derivatives for nAChRs can be assessed through radioligand binding assays.

  • Reagents and Materials:

    • Rat brain tissue homogenates (e.g., from caudate-putamen).

    • Radioligand (e.g., [³H]-(-)-cytisine).

    • Assay buffer.

    • Test compounds at various concentrations.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the brain tissue homogenates with the radioligand and varying concentrations of the test compound.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the Ki values from the IC50 values obtained from competitive binding curves.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of azabicyclo[2.2.1]heptane derivatives are mediated through their interaction with specific biological targets, leading to the modulation of intracellular signaling cascades.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, azabicyclo[2.2.1]heptane-based inhibitors increase the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control in type 2 diabetes.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP Release Ingestion->Incretins ActiveIncretins Active GLP-1 & GIP Incretins->ActiveIncretins DPP4 DPP-4 Enzyme Azabicyclo Azabicyclo[2.2.1]heptane DPP-4 Inhibitor Azabicyclo->DPP4 Inhibition ActiveIncretins->DPP4 Inactivation Pancreas Pancreatic Islets ActiveIncretins->Pancreas Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon GlucoseUptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->GlucoseUptake HepaticGlucose ↓ Hepatic Glucose Production Glucagon->HepaticGlucose BloodGlucose ↓ Blood Glucose GlucoseUptake->BloodGlucose HepaticGlucose->BloodGlucose

DPP-4 Inhibition Signaling Pathway
Nicotinic Acetylcholine Receptor (nAChR) Modulation

Azabicyclo[2.2.1]heptane derivatives, such as epibatidine and its analogues, are potent ligands for nAChRs. These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. Activation of nAChRs by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of various downstream signaling pathways, including those involved in pain perception, cognition, and inflammation. The conformational rigidity of the azabicyclo[2.2.1]heptane scaffold allows for specific interactions with different nAChR subtypes, enabling the development of selective agonists and antagonists.

nAChR_Signaling_Pathway ACh Acetylcholine / Azabicyclo[2.2.1]heptane Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR IonInflux Na⁺/Ca²⁺ Influx nAChR->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization CaMK Ca²⁺/Calmodulin-dependent Protein Kinases (CaMK) IonInflux->CaMK Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter PI3K PI3K/Akt Pathway CaMK->PI3K MAPK MAPK/ERK Pathway CaMK->MAPK CellSurvival Cell Survival & Neuroprotection PI3K->CellSurvival GeneExpression Changes in Gene Expression MAPK->GeneExpression SynapticPlasticity Synaptic Plasticity GeneExpression->SynapticPlasticity NK1_Receptor_Antagonism SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Gq Gq Protein Activation NK1R->Gq Azabicyclo Azabicyclo[2.2.1]heptane NK1 Antagonist Azabicyclo->NK1R Blockade PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Effects (Pain, Inflammation, Emesis) Ca->Downstream PKC->Downstream

References

An In-depth Technical Guide to tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS number 198835-06-2. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties and Identification

This compound is a bicyclic organic compound. The rigid 2-azabicyclo[2.2.1]heptane core is a common scaffold in medicinal chemistry due to its defined three-dimensional structure, which can allow for specific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 198835-06-2
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
IUPAC Name This compound
Synonyms 2-Boc-5-oxo-2-aza-bicyclo[2.2.1]heptane, 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester
Appearance Solid
Boiling Point 308 °C at 760 mmHg
Density 1.173 g/cm³
Flash Point 140 °C

Synthesis

Proposed Experimental Protocol: Oxidation of the Hydroxy Precursor

This protocol is a generalized procedure based on standard oxidation reactions of secondary alcohols to ketones. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be required for optimal yield and purity.

Materials:

  • tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution (for DMP workup)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction. If using DMP, add a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ and stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start tert-Butyl (1S,4S,5R)-5-hydroxy-2- azabicyclo[2.2.1]heptane-2-carboxylate oxidation Oxidation (e.g., Dess-Martin Periodinane) start->oxidation workup Aqueous Workup (NaHCO3, Na2S2O3) oxidation->workup extraction Extraction with DCM workup->extraction purification Column Chromatography extraction->purification product tert-Butyl 5-oxo-2- azabicyclo[2.2.1]heptane-2-carboxylate purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

Specific biological activity data for this compound (CAS 198835-06-2) is not extensively reported in publicly available literature. However, the 2-azabicyclo[2.2.1]heptane scaffold is a key structural motif in a variety of biologically active molecules, including compounds with anticancer properties.

Anticancer Potential of the Azabicyclo[2.2.1]heptane Scaffold

Derivatives of the azabicyclo[2.2.1]heptane core structure have been investigated for their potential as anticancer agents. The rigid bicyclic framework can serve as a scaffold to orient functional groups in a specific spatial arrangement, allowing for high-affinity and selective binding to protein targets.

Postulated Mechanism of Action: Induction of Apoptosis

A common mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. A key regulatory hub for apoptosis is the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, leading to cell survival and resistance to therapy.

It is plausible that compounds containing the azabicyclo[2.2.1]heptane scaffold could exert anticancer effects by modulating the activity of Bcl-2 family proteins, thereby shifting the balance towards apoptosis. This could occur through direct binding to anti-apoptotic proteins, inhibiting their function, or by indirectly upregulating the expression or activity of pro-apoptotic proteins.

Apoptosis_Pathway cluster_0 Potential Drug Action cluster_1 Bcl-2 Family Regulation Compound tert-Butyl 5-oxo-2-azabicyclo [2.2.1]heptane-2-carboxylate Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated signaling pathway for apoptosis induction.

Suggested Experimental Protocols for Biological Evaluation

To investigate the potential anticancer activity of this compound, the following in vitro assays could be performed.

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

  • Measure the absorbance or fluorescence and calculate the half-maximal inhibitory concentration (IC₅₀).

Cell_Viability_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with Compound (various concentrations) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation assay Add Viability Reagent (e.g., MTT) incubation->assay measurement Measure Absorbance/ Fluorescence assay->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for a cell viability assay.

Objective: To determine if the compound induces apoptosis.

Methodology:

  • Treat cancer cells with the compound at its IC₅₀ concentration for a specified time.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Suppliers

This compound is available from several chemical suppliers as a research chemical.

Table 2: List of Potential Suppliers

SupplierLocation
Sigma-AldrichInternational
American ElementsInternational
BLD Pharmatech Ltd.China
SynthonixUSA
AmbeedUSA

Disclaimer: This information is for research purposes only and not for human or veterinary use. The biological activities described are potential applications based on the structural class of the compound and require experimental validation. The synthesis protocol is a general suggestion and should be adapted and optimized by qualified personnel in a laboratory setting. Always consult the Safety Data Sheet (SDS) before handling any chemical.

Preliminary Biological Screening of Azabicyclo[2.2.1]heptane Lactams: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azabicyclo[2.2.1]heptane lactam scaffold, a rigid bicyclic structure, is a cornerstone in modern medicinal chemistry. Its constrained conformation provides a unique three-dimensional presentation of functional groups, making it a valuable building block for the synthesis of a diverse array of biologically active molecules. A notable example is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, which serves as a critical precursor in the synthesis of antiviral drugs, including carbocyclic nucleoside analogues that target viral enzymes.[1] Beyond their established role in antiviral research, derivatives of the azabicyclo[2.2.1]heptane core have demonstrated significant potential across various therapeutic areas, acting as nicotinic acetylcholine receptor (nAChR) modulators, dipeptidyl peptidase-4 (DPP-4) inhibitors, and exhibiting promising antibacterial and antifouling properties.

This technical guide provides a comprehensive overview of the preliminary biological screening of azabicyclo[2.2.1]heptane lactams. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to evaluate this privileged scaffold. The guide details experimental protocols for key biological assays, presents quantitative data for representative compounds, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative biological data for representative azabicyclo[2.2.1]heptane derivatives. This data highlights the scaffold's versatility and potency across different biological targets.

Compound/DerivativeTargetAssay TypeValueReference(s)
Epibatidine Analogueα4β2 Nicotinic Acetylcholine ReceptorRadioligand Binding AssayKi = 0.0598 nM[2]
Epibatidine Analogueα3β4 Nicotinic Acetylcholine ReceptorRadioligand Binding AssayKi = 2.2 nM[2]
FPhEPα4β2 Nicotinic Acetylcholine ReceptorRadioligand Binding AssayKd = 660 ± 75 pM[3]
Neogliptin (12a) Dipeptidyl Peptidase-4 (DPP-4)Enzyme Inhibition AssayIC50 = 16.8 ± 2.2 nM [4]
HSGN-94 Analogue (2-azabicyclo [2.2.1]heptane)S. aureusMinimum Inhibitory Concentration (MIC)MIC = 2 µg/mL (4.1 µM)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preliminary biological screening of azabicyclo[2.2.1]heptane lactams.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the binding affinity of a test compound to nAChR subtypes.

Materials:

  • HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2 or α7).

  • Radioligand (e.g., [³H]-Epibatidine, [³H]-Cytisine).

  • Non-specific binding competitor (e.g., Nicotine, Cytisine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well plates, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target nAChR subtype.

    • Homogenize the cells in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step twice.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, radioligand, and Assay Buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding competitor.

      • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

    • Incubate the plate at room temperature for 2-3 hours.

  • Termination and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

Materials:

  • Influenza virus containing neuraminidase.

  • Fluorogenic substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.7, containing 25% ethanol.

  • Test compounds and a known neuraminidase inhibitor (e.g., Oseltamivir).

  • 96-well black plates and a fluorescence microplate reader.

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the influenza virus in Assay Buffer to a concentration that gives a linear reaction rate.

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer.

  • Assay Reaction:

    • In a 96-well black plate, add the diluted virus and the test compound dilutions.

    • Pre-incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding the MUNANA substrate.

    • Incubate at 37°C for 60 minutes.

  • Termination and Detection:

    • Stop the reaction by adding the Stop Solution.

    • Measure the fluorescence of the released 4-methylumbelliferone at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorogenic)

This assay screens for inhibitors of DPP-4, a therapeutic target for type 2 diabetes.

Materials:

  • Recombinant human DPP-4.

  • Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test compounds and a known DPP-4 inhibitor (e.g., Sitagliptin).

  • 96-well black plates and a fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Dilute DPP-4 in Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.

  • Assay Reaction:

    • In a 96-well black plate, add the diluted DPP-4 and the test compound dilutions.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Incubate at 37°C for 30 minutes.

  • Detection:

    • Measure the fluorescence of the released AMC at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other suitable growth medium.

  • Test compounds and a known antibiotic (e.g., Ciprofloxacin).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds and the control antibiotic in MHB.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anti-fouling Assay (Barnacle Larvae Settlement)

This assay evaluates the ability of a compound to inhibit the settlement of barnacle larvae, a key process in marine biofouling.

Materials:

  • Barnacle larvae (cyprids).

  • Filtered seawater.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Multi-well plates (e.g., 24-well plates).

  • Stereomicroscope.

Procedure:

  • Assay Setup:

    • Add filtered seawater to the wells of a multi-well plate.

    • Add the test compounds at various concentrations to the wells. Include a solvent control.

    • Introduce a known number of barnacle cyprids into each well.

  • Incubation:

    • Incubate the plates under controlled conditions (e.g., 25°C, 12:12 light:dark cycle) for 24-48 hours.

  • Assessment of Settlement:

    • Using a stereomicroscope, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well.

  • Data Analysis:

    • Calculate the percentage of settlement inhibition for each concentration of the test compound relative to the solvent control.

    • Determine the EC₅₀ value (the concentration that inhibits 50% of larval settlement).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological screening of azabicyclo[2.2.1]heptane lactams.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine / Azabicyclo[2.2.1]heptane Lactam Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel PI3K PI3K Ca_Influx->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Phosphorylation Akt->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival) CREB->Gene_Expression Promotes

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Neuraminidase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Virus_Prep Dilute Influenza Virus Pre_Incubation Pre-incubate Virus and Compound (37°C, 30 min) Virus_Prep->Pre_Incubation Compound_Prep Prepare Serial Dilutions of Azabicyclo[2.2.1]heptane Lactam Compound_Prep->Pre_Incubation Reaction_Start Add MUNANA Substrate Pre_Incubation->Reaction_Start Incubation Incubate (37°C, 60 min) Reaction_Start->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 450 nm) Stop_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for Neuraminidase Inhibition Assay.

DPP4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate for GLP1_Receptor GLP-1 Receptor GLP1->GLP1_Receptor Binds to DPP4_Inhibitor Azabicyclo[2.2.1]heptane Lactam DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits DPP4->GLP1 Inactivates cAMP ↑ cAMP GLP1_Receptor->cAMP Activates Adenylyl Cyclase PKA PKA Activation cAMP->PKA Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion

References

Solubility Profile of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key building block in contemporary drug discovery. A thorough understanding of its solubility in various organic solvents is crucial for optimizing synthesis, purification, and formulation processes. This document outlines the known qualitative solubility information, presents a detailed experimental protocol for quantitative solubility determination, and offers a framework for data presentation and workflow visualization.

Core Compound Properties

Quantitative Solubility Data

To facilitate a systematic comparison, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table provides a template for presenting such data, which can be populated as experimental results are generated.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Dichloromethane25Data not availableData not availableGravimetric
Chloroform25Data not availableData not availableGravimetric
Methanol25Data not availableData not availableGravimetric
Ethanol25Data not availableData not availableGravimetric
Ethyl Acetate25Data not availableData not availableGravimetric
Acetone25Data not availableData not availableGravimetric
Diethyl Ether25Data not availableData not availableGravimetric
Acetonitrile25Data not availableData not availableGravimetric
Dimethylformamide (DMF)25Data not availableData not availableGravimetric
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableGravimetric
Tetrahydrofuran (THF)25Data not availableData not availableGravimetric
Toluene25Data not availableData not availableGravimetric
Hexanes25Data not availableData not availableGravimetric

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in an organic solvent. This method is reliable for generating accurate and reproducible solubility data.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for concentration-based analysis)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar and stirrer.

    • Equilibrate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure the solution is fully saturated. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Solubility Determination (Gravimetric Method):

    • Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • The difference in weight corresponds to the mass of the dissolved solid.

    • Calculate the solubility in g/L or mol/L.

3. Alternative Analysis (Optional):

For a more high-throughput or sensitive analysis, the concentration of the solute in the filtered supernatant can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This requires the prior establishment of a calibration curve with known concentrations of the compound in the specific solvent.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Slurry (Excess solid in solvent) B Equilibration (Constant temperature shaking for 24-48h) A->B Shake/Stir C Sedimentation (Allow excess solid to settle) B->C Stand D Filtration (0.22 µm syringe filter) C->D Collect supernatant E Gravimetric Analysis (Solvent evaporation and weighing) D->E Gravimetric Method F Spectroscopic/Chromatographic Analysis (e.g., HPLC, UV-Vis) D->F Alternative Method G Data Calculation (Solubility in g/L or mol/L) E->G F->G

Caption: A flowchart of the experimental workflow for determining solubility.

Logical Relationship for Method Selection

The choice between gravimetric and concentration-based analytical methods depends on several factors, including the availability of equipment, the required throughput, and the expected solubility range.

G Method Selection Logic node_rect node_rect A High Throughput Needed? B Validated Analytical Method Available? A->B Yes C Gravimetric Method (Lower throughput, direct measurement) A->C No B->C No D Concentration-Based Method (e.g., HPLC, UV-Vis) (Higher throughput, requires calibration) B->D Yes

Caption: A decision diagram for selecting the appropriate analytical method.

References

Methodological & Application

Synthetic Access to a Versatile Bicyclic Ketone: Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the primary synthetic routes for obtaining tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a valuable building block in medicinal chemistry due to its constrained bicyclic structure. The most direct and widely applicable method involves the oxidation of the corresponding secondary alcohol, tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. This note provides detailed protocols for common and effective oxidation methods, including Swern and Dess-Martin periodinane oxidations. Additionally, a potential de novo synthesis employing an intramolecular Dieckmann condensation is discussed as a viable alternative for accessing this scaffold from acyclic precursors.

Introduction

The 2-azabicyclo[2.2.1]heptane framework is a rigid structural motif that serves as a valuable scaffold in the design of novel therapeutic agents. The incorporation of a ketone functionality at the C5 position, along with the versatile N-Boc protecting group, makes this compound (also known as 2-Boc-2-azabicyclo[2.2.1]heptan-5-one) a key intermediate for further chemical elaboration. This document provides detailed experimental protocols for the synthesis of this compound, focusing on practical and scalable methods for a laboratory setting.

Synthetic Strategies

Two principal synthetic strategies are presented for the preparation of this compound. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Oxidation of tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

This is the most straightforward approach, relying on the oxidation of the commercially available corresponding secondary alcohol. Several mild oxidation methods are suitable for this transformation, minimizing the risk of side reactions. The Swern and Dess-Martin oxidations are highlighted here for their reliability and compatibility with a wide range of functional groups.[1][2][3]

Route 2: Dieckmann Condensation of a Proline Derivative

For a de novo synthesis, an intramolecular Dieckmann condensation of a suitably substituted N-Boc-pyrrolidine-2,4-dicarboxylate ester offers a powerful method for constructing the bicyclic ring system.[4][5][6] This approach allows for the generation of the core scaffold from acyclic precursors.

Data Presentation

The following table summarizes the key quantitative data for the recommended oxidation protocols in Route 1.

Oxidation MethodOxidizing Agent(s)Solvent(s)Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), TriethylamineDichloromethane-78 to rt1 - 470 - 95
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethanert1 - 385 - 98

Experimental Protocols

Route 1: Oxidation of tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Protocol 1.1: Swern Oxidation

The Swern oxidation utilizes an activated dimethyl sulfoxide (DMSO) species to oxidize the alcohol to a ketone.[1][7]

Materials:

  • tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM.

  • Add anhydrous DMSO (2.5 equivalents) dropwise to the solution, ensuring the temperature remains below -60 °C. Stir the mixture for 15-30 minutes.

  • Add a solution of tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired ketone.

Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and efficient method for oxidizing alcohols to ketones using a hypervalent iodine reagent.[2][3][8]

Materials:

  • tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add a solution of tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 equivalent) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 - 1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reagents Oxidizing Agents Precursor tert-butyl 5-hydroxy- 2-azabicyclo[2.2.1]heptane- 2-carboxylate Oxidation Oxidation Precursor->Oxidation Product tert-butyl 5-oxo- 2-azabicyclo[2.2.1]heptane- 2-carboxylate Oxidation->Product Swern Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) DMP Dess-Martin Oxidation (DMP)

Caption: Synthetic route from the hydroxy precursor to the target ketone via oxidation.

Logical Relationship of Dieckmann Condensation

Dieckmann_Condensation start N-Boc-pyrrolidine- 2,4-dicarboxylic acid diester enolate Enolate Formation (Base) start->enolate 1. cyclization Intramolecular Nucleophilic Acyl Substitution enolate->cyclization 2. beta_keto_ester β-Keto Ester Intermediate cyclization->beta_keto_ester 3. decarboxylation Hydrolysis and Decarboxylation beta_keto_ester->decarboxylation 4. product tert-butyl 5-oxo- 2-azabicyclo[2.2.1]heptane- 2-carboxylate decarboxylation->product 5.

Caption: Conceptual workflow for the Dieckmann condensation route.

References

Application Notes and Protocols for the Use of Tert-Butyl 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a conformationally constrained amino acid surrogate, in peptide synthesis. The incorporation of such rigid scaffolds is a key strategy in modern drug discovery to enhance the metabolic stability, binding affinity, and target selectivity of peptide-based therapeutics.

Introduction

This compound is a valuable building block for the synthesis of peptidomimetics. Its rigid bicyclic structure pre-organizes the peptide backbone into a specific conformation, which can lead to a lower entropic penalty upon binding to a biological target. This often translates into higher potency and selectivity. The ketone functionality at the 5-position also offers a potential site for further chemical modification.

The general workflow for utilizing this constrained amino acid in peptide synthesis is outlined below.

Peptide Synthesis Workflow General Workflow for Peptide Synthesis cluster_0 Building Block Preparation cluster_1 Peptide Elongation cluster_2 Final Steps A Synthesis of this compound B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporate into synthesis C Coupling of the Bicyclic Amino Acid B->C At desired position D Chain Elongation C->D Continue SPPS cycles E Cleavage and Deprotection D->E F Purification and Analysis E->F Synthesis_Pathway Proposed Synthesis of the Bicyclic Building Block reagent1 Cyclopentadiene + N-Boc-iminoglyoxylate product1 Diels-Alder Adduct reagent1->product1 Aza-Diels-Alder Reaction product2 This compound product1->product2 Reduction & Oxidation reagent2 1. H2, Pd/C 2. Oxidation (e.g., Swern or Dess-Martin) p53_MDM2_Pathway Targeting the p53-MDM2 Interaction p53 p53 MDM2 MDM2 p53->MDM2 Binds to Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Ubiquitination & Degradation Peptidomimetic Constrained Peptide (with bicyclic amino acid) Peptidomimetic->MDM2 Inhibits Interaction

Application Notes and Protocols for the Diels-Alder Synthesis of the Azabicyclo[2.2.1]heptane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained conformation allows for the precise spatial orientation of substituents, making it an attractive motif for designing potent and selective ligands for various biological targets. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a key strategy for constructing this bicyclic system. This document provides detailed application notes and experimental protocols for the synthesis of the azabicyclo[2.2.1]heptane core via the aza-Diels-Alder reaction, focusing on various reaction conditions to optimize yield and stereoselectivity.

Reaction Principle

The synthesis of the azabicyclo[2.2.1]heptane core is typically achieved through an aza-Diels-Alder reaction. This reaction involves a diene, often a cyclopentadiene, and a dienophile containing a nitrogen atom, such as an imine or a substituted pyrrole. The reaction can be catalyzed by Lewis or Brønsted acids, which activate the dienophile towards cycloaddition. The stereochemical outcome of the reaction, particularly the endo/exo selectivity, is a critical aspect and can be influenced by the choice of reactants, catalysts, and reaction conditions.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various reported reaction conditions for the Diels-Alder synthesis of the azabicyclo[2.2.1]heptane core, providing a comparative overview of different approaches.

DieneDienophileCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (exo:endo)Reference
CyclopentadieneN-CarbomethoxypyrroleAluminum chloride---93-[1]
CyclopentadieneIn situ generated N-phenylethyliminoacetatesTrifluoroacetic acid (TFA)Diethyl ether-785HighHighly exo-selective[2]
CyclopentadieneEthyl glyoxylate and (R)-phenylethylamineCF₃COOH and BF₃·Et₂ODichloromethane (CH₂Cl₂)-60232 (overall)-[3]
Danishefsky's dieneMethyl 2-benzamidoacrylate-TolueneReflux7255 (after hydrolysis and elimination)-[4]
2-Trimethylsilyloxy-1,3-butadieneMethyl 2-benzamidoacrylateZinc iodide (ZnI₂)Dichloromethane (CH₂Cl₂)Reflux2494 (after hydrolysis)-[4]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction of an Imine with Cyclopentadiene

This protocol is based on the highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives.[2][3]

Materials:

  • Ethyl glyoxylate

  • (R)-(+)-1-Phenylethylamine

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Freshly distilled cyclopentadiene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature thermometer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Imine Formation (In Situ): To a stirred solution of ethyl glyoxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, slowly add (R)-(+)-1-phenylethylamine (1.0 eq). Stir the mixture at this temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Catalyst Addition and Cycloaddition: Cool the reaction mixture to -60 °C. Sequentially add trifluoroacetic acid (1.0 eq) and boron trifluoride diethyl etherate (1.0 eq). After stirring for 15 minutes, add freshly distilled cyclopentadiene (1.0-1.2 eq) dropwise, ensuring the temperature remains below -55 °C.

  • Reaction Monitoring: Stir the reaction mixture at -60 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired azabicyclo[2.2.1]heptane derivative.

Protocol 2: Thermal Diels-Alder Reaction of a Substituted Acrylate with Danishefsky's Diene

This protocol describes the synthesis of a functionalized azabicyclo[2.2.1]heptane precursor using Danishefsky's diene.[4]

Materials:

  • Methyl 2-benzamidoacrylate

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Toluene, anhydrous

  • Hydrochloric acid (0.005 N in THF/H₂O)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Standard reflux apparatus

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Diels-Alder Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-benzamidoacrylate (1.0 eq) in anhydrous toluene. Add Danishefsky's diene (1.2 eq) to the solution. Heat the reaction mixture to reflux and maintain for 72 hours.

  • Hydrolysis: After cooling to room temperature, remove the toluene under reduced pressure. To the residue, add a 1:4 solution of 0.005 N HCl and THF. Stir the mixture for 7 hours at room temperature to hydrolyze the silyl enol ether.

  • Elimination: Evaporate the solvent. Dissolve the residue in methanol and cool to 5 °C. Add DBU (1.2 eq) and stir the mixture for 12 hours to effect elimination and formation of the enone.

  • Workup and Purification: Remove the methanol in vacuo. The residue can then be purified by column chromatography on silica gel to yield the desired intermediate, which can be further elaborated to the saturated azabicyclo[2.2.1]heptane core.

Mandatory Visualizations

Logical Workflow for Diels-Alder Synthesis

The following diagram illustrates the general workflow for the synthesis of the azabicyclo[2.2.1]heptane core via a Diels-Alder reaction.

Diels_Alder_Workflow Diene Diene (e.g., Cyclopentadiene) Reaction Diels-Alder Reaction Diene->Reaction Dienophile Aza-Dienophile (e.g., Imine, Pyrrole) Dienophile->Reaction Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->Reaction Solvent Solvent (e.g., CH2Cl2, Toluene) Solvent->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Azabicyclo[2.2.1]heptane Core Purification->Product

Caption: General workflow for the Diels-Alder synthesis of the azabicyclo[2.2.1]heptane core.

Conclusion

The Diels-Alder reaction is a versatile and powerful tool for the synthesis of the azabicyclo[2.2.1]heptane core. The choice of diene, dienophile, and catalyst, along with careful control of reaction conditions, allows for the efficient and stereoselective construction of this important scaffold. The protocols and comparative data provided herein serve as a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the exploration of novel chemical space and the design of new therapeutic agents.

References

Application Notes and Protocols: Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a valuable chiral building block in medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the design of potent and selective inhibitors of various enzymes and receptors. The presence of the ketone at the 5-position and the Boc-protected nitrogen at the 2-position allows for versatile chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides an overview of its application, focusing on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and includes relevant protocols and data.

Application in the Development of DPP-4 Inhibitors

A significant application of the 2-azabicyclo[2.2.1]heptane scaffold, a close derivative of this compound, is in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of therapeutic agents for the management of type 2 diabetes mellitus.

The rigid 2-azabicyclo[2.2.1]heptane moiety serves as a key structural element that can be functionalized to interact with the active site of the DPP-4 enzyme. Molecular modeling studies have guided the design of potent inhibitors by optimizing the interactions with key residues in the S1 and S2 pockets of the enzyme.

One notable example is the development of Neogliptin , a potent DPP-4 inhibitor incorporating the 2-azabicyclo[2.2.1]heptane scaffold.[1] This compound has demonstrated superior potency compared to established DPP-4 inhibitors like sitagliptin and vildagliptin.[1]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of Neogliptin against DPP-4, as well as its selectivity against related proteases DPP-8 and DPP-9.

CompoundTargetIC50 (nM)Reference
NeogliptinDPP-416.8 ± 2.2[1]
DPP-8> 10,000[1]
DPP-9> 10,000[1]
SitagliptinDPP-419[1]
VildagliptinDPP-462[1]

Experimental Protocols

While the direct synthesis of Neogliptin from this compound is not explicitly detailed in the literature, a general synthetic strategy can be outlined based on the synthesis of related compounds. The key transformation involves the conversion of the 5-oxo group to a suitable functional group for coupling with the aminobutyric acid side chain.

Protocol 1: General Scheme for the Synthesis of a DPP-4 Inhibitor from this compound

This protocol outlines a plausible multi-step synthesis to convert the starting material into a functionalized intermediate suitable for coupling to form a DPP-4 inhibitor.

Step 1: Reductive Amination of the Ketone

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 5-10 eq).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.5-2.0 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Step 2: Coupling with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid side chain

  • To a solution of Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in a suitable solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.1 eq) or HOBt (1.1 eq) and EDC (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2-3 eq), and stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the purified tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (from Step 1, 1.0 eq) in the same solvent to the activated acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to afford the coupled product.

Step 3: Boc-Deprotection

  • Dissolve the purified coupled product from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a solution of HCl in dioxane (e.g., 4M), at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The final product can be purified by recrystallization or reverse-phase HPLC to yield the desired DPP-4 inhibitor as a salt (e.g., TFA or HCl salt).

Visualizations

Signaling Pathway

DPP4_Signaling_Pathway cluster_0 Glucose Homeostasis cluster_1 DPP-4 Action and Inhibition Ingestion Food Ingestion GLP1_GIP GLP-1 and GIP (Incretin Hormones) Ingestion->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inactive Inactive Peptides DPP4->Inactive Inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Neogliptin) DPP4_Inhibitor->DPP4 Inhibits

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental Workflow

Experimental_Workflow Start This compound Step1 Reductive Amination (e.g., NH4OAc, NaBH3CN) Start->Step1 Intermediate1 tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Step1->Intermediate1 Step2 Peptide Coupling (e.g., HATU, DIPEA) Intermediate1->Step2 Side_Chain (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative Side_Chain->Step2 Intermediate2 Boc-protected DPP-4 Inhibitor Step2->Intermediate2 Step3 Boc Deprotection (e.g., TFA or HCl) Intermediate2->Step3 Final_Product Final DPP-4 Inhibitor (e.g., Neogliptin analog) Step3->Final_Product

Caption: Synthetic workflow for a DPP-4 inhibitor.

References

Application Notes and Protocols for N-Boc Protection of 2-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-Boc protection of 2-azabicyclo[2.2.1]heptane, a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group is widely used to mask the secondary amine of the bicyclic scaffold, enabling selective functionalization at other positions.

Introduction

2-Azabicyclo[2.2.1]heptane is a rigid bicyclic scaffold that serves as a valuable building block in medicinal chemistry. Its conformationally constrained structure is often incorporated into compounds to enhance binding affinity and selectivity for biological targets. The protection of the nitrogen atom with a Boc group is a common and often necessary step in multi-step syntheses involving this scaffold. The most prevalent method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O).

Data Summary

The following table summarizes quantitative data from various reported protocols for the N-Boc protection of 2-azabicyclo[2.2.1]heptane and its derivatives. These examples highlight the typical reaction conditions and achievable yields.

Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
2-Azabicyclo[2.2.1]hept-5-ene derivativeBoc₂O, THFTHFRoom Temp (ice bath cooling initially)OvernightNot specified, but used in subsequent steps[1]
2-Azabicyclo[2.2.1]heptane derivativeBoc₂O, NaOH (aq)t-BuOH/H₂ONot specifiedNot specifiedNot specified, but used in subsequent steps[2]
5R,6S-isopropylidenedioxy-2-(α-S-methylbenzyl)-2-azabicyclo[2.2.1]heptaneBoc₂O, Pd/C, H₂Methanol25°C5 hoursNot specified[3]
2-Azabicyclo[2.2.1]heptane HCl salt(Boc)₂O, NaHCO₃H₂O/THF0°C to Room TempOvernightNot specified[4]
2-Azabicyclo[2.2.1]heptane derivative(Boc)₂O, Na₂CO₃·10H₂ONot specifiedNot specifiedNot specifiedHigh Yield[5]

Experimental Protocols

Below are two detailed protocols for the N-Boc protection of 2-azabicyclo[2.2.1]heptane. The first is a general and widely applicable method using di-tert-butyl dicarbonate under basic conditions. The second describes a one-pot debenzylation and Boc-protection, which can be advantageous in certain synthetic routes.

Protocol 1: General N-Boc Protection using Di-tert-butyl Dicarbonate

This protocol is suitable for the protection of 2-azabicyclo[2.2.1]heptane or its hydrochloride salt.

Materials:

  • 2-Azabicyclo[2.2.1]heptane (or its HCl salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2-azabicyclo[2.2.1]heptane (1.0 eq) in a suitable solvent such as THF or DCM (10-20 mL per gram of starting material) in a round-bottom flask. If starting from the hydrochloride salt, a biphasic system with water or an aqueous base solution will be necessary.

  • Base Addition: Add a base such as sodium bicarbonate (2.0-3.0 eq) or triethylamine (1.5-2.0 eq). If using an inorganic base with the free amine, add water to facilitate dissolution.

  • Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.3 eq) either as a solid in portions or as a solution in the reaction solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • If the reaction mixture is biphasic, separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) two to three times.

    • If the reaction was homogenous, add water to the reaction mixture.

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-2-azabicyclo[2.2.1]heptane.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Reductive N-Boc Protection from an N-Benzyl Precursor

This protocol is useful for the simultaneous removal of a benzyl protecting group and introduction of the Boc group.[3]

Materials:

  • N-Benzyl-2-azabicyclo[2.2.1]heptane derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the N-benzyl-2-azabicyclo[2.2.1]heptane derivative (1.0 eq) and di-tert-butyl dicarbonate (1.1-1.5 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction vessel or place it under a hydrogen atmosphere in a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature for 4-24 hours, or until the reaction is complete as indicated by TLC or other analytical methods.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-azabicyclo[2.2.1]heptane derivative.

  • Purification: Purify the crude product by column chromatography on silica gel as needed.

Visualizations

The following diagrams illustrate the chemical transformation and a typical experimental workflow for the N-Boc protection of 2-azabicyclo[2.2.1]heptane.

N_Boc_Protection cluster_reactants Reactants cluster_product Product 2_azabicyclo 2-Azabicyclo[2.2.1]heptane reaction_center + 2_azabicyclo->reaction_center Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->reaction_center N_Boc_product N-Boc-2-azabicyclo[2.2.1]heptane reaction_center->N_Boc_product Base, Solvent Room Temp

Caption: Chemical reaction for N-Boc protection.

experimental_workflow start Start dissolve Dissolve 2-azabicyclo[2.2.1]heptane and base in solvent start->dissolve add_boc Add Di-tert-butyl dicarbonate at 0 °C dissolve->add_boc react Stir at Room Temperature (12-24h) add_boc->react workup Aqueous Workup & Extraction react->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography (if necessary) concentrate->purify end N-Boc Protected Product purify->end

Caption: Experimental workflow for N-Boc protection.

References

Application Notes and Protocols: tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a rigid bicyclic lactam. The inherent chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane core make it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

While the use of various chiral bicyclic lactams in asymmetric synthesis is well-documented, specific literature examples detailing the application of this compound as a chiral auxiliary are limited. However, based on the principles of asymmetric synthesis and the known reactivity of similar lactam-based auxiliaries, we can propose and outline its application in diastereoselective enolate alkylation. These notes provide a hypothetical framework and detailed protocols for such an application.

Proposed Application: Diastereoselective Alkylation of Enolates

The primary proposed application for this compound as a chiral auxiliary is in the diastereoselective alkylation of its enolate. The rigid bicyclic structure can effectively shield one face of the enolate, leading to a highly diastereoselective approach of an electrophile.

Logical Workflow for Diastereoselective Alkylation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification and Cleavage cluster_3 Outcome A Start with tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate B Deprotonation with a strong base (e.g., LDA, LHMDS) to form a chiral enolate A->B 1. Base C Alkylation with an electrophile (R-X) (e.g., alkyl halide) B->C 2. R-X D Purification of the alkylated product (diastereomers) C->D 3. Workup E Cleavage of the chiral auxiliary D->E 4. Cleavage Conditions F Enantiomerically enriched product E->F G Recovered chiral auxiliary E->G G cluster_0 Stereocontrol Mechanism start Chiral Auxiliary Enolate top_attack Electrophile attacks from the 'top' (hindered) face start->top_attack Steric Hindrance bottom_attack Electrophile attacks from the 'bottom' (less hindered) face start->bottom_attack Favored Pathway minor_product Minor Diastereomer top_attack->minor_product major_product Major Diastereomer bottom_attack->major_product

Stereoselective Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that serves as a valuable building block in medicinal chemistry and asymmetric synthesis. Its constrained conformation allows for the precise spatial orientation of substituents, making it an attractive motif for the design of potent and selective ligands for various biological targets. Derivatives of this scaffold have shown significant potential in the development of antiviral agents, such as the blockbuster drug Abacavir, and as chiral catalysts in asymmetric reactions.[1] This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives, focusing on key methodologies that afford high levels of stereocontrol.

Key Stereoselective Synthetic Strategies

Several powerful strategies have been developed for the enantioselective and diastereoselective synthesis of the 2-azabicyclo[2.2.1]heptane core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The following sections detail some of the most robust and widely used approaches.

Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction between cyclopentadiene and a chiral imine is a cornerstone for the synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives.[2] The use of a chiral auxiliary on the imine nitrogen or ester group allows for excellent control of the facial selectivity of the cycloaddition, leading to high diastereomeric excess. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched bicyclic amine.

Logical Workflow for Asymmetric Hetero-Diels-Alder Reaction

hetero_diels_alder cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Glyoxylate Glyoxylate Ester ImineFormation In situ Imine Formation Glyoxylate->ImineFormation ChiralAmine Chiral Amine (e.g., (R)-phenylethylamine) ChiralAmine->ImineFormation Cyclopentadiene Cyclopentadiene DielsAlder Hetero-Diels-Alder Cycloaddition Cyclopentadiene->DielsAlder ImineFormation->DielsAlder Lewis Acid (e.g., BF3·Et2O) Hydrogenation Hydrogenation & Deprotection DielsAlder->Hydrogenation High d.r. FinalProduct Enantiopure 2-Azabicyclo[2.2.1]heptane Derivative Hydrogenation->FinalProduct Pd/C, H2

Caption: Workflow of the Asymmetric Hetero-Diels-Alder approach.

Quantitative Data for Hetero-Diels-Alder Reaction

EntryDienophile (Imine precursor)Chiral AuxiliaryDiastereomeric Ratio (endo:exo)Yield (%)Reference
1Ethyl glyoxylate + (R)-phenylethylamine(R)-phenylethylamine>95:575 (of cycloadduct)[2]
2Benzyl glyoxylate + (R)-phenylethylamine(R)-phenylethylamineHighNot reported[2]
3(-)-8-phenylmenthyl glyoxylate + (R)-phenylethylamine(-)-8-phenylmenthol & (R)-phenylethylamine93:785[3][4]
Brønsted Acid-Catalyzed Desymmetrizing Ring Opening of meso-Epoxides

A modern and highly efficient method for the enantioselective synthesis of functionalized 2-azabicyclo[2.2.1]heptanes involves the intramolecular ring-opening of meso-epoxides derived from cyclopentene.[5] This reaction is catalyzed by a chiral phosphoric acid, which protonates the epoxide and facilitates a stereoselective intramolecular attack by a tethered nitrogen nucleophile. This elegant strategy provides access to highly enantioenriched products with multiple stereocenters.

Signaling Pathway for Brønsted Acid-Catalyzed Ring Opening

bronsted_acid_ring_opening MesoEpoxide meso-Epoxide ProtonatedEpoxide Protonated Epoxide (Activated Complex) MesoEpoxide->ProtonatedEpoxide Protonation ChiralAcid Chiral Phosphoric Acid (CPA) ChiralAcid->ProtonatedEpoxide TransitionState Stereoselective Transition State ProtonatedEpoxide->TransitionState Cyclization Intramolecular Ring Opening TransitionState->Cyclization Desymmetrization FinalProduct Enantioenriched 2-Azabicyclo[2.2.1]heptane Cyclization->FinalProduct

Caption: Catalytic cycle for enantioselective ring opening.

Quantitative Data for Brønsted Acid-Catalyzed Ring Opening

EntrySubstrate (meso-epoxide)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
1N-(2,3-epoxycyclopentyl)tosylamide59596[5]
2N-(2,3-epoxycyclopentyl)nosylamide59297[5]
3N-(2,3-epoxycyclopentyl)mesylamide58894[5]
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

Palladium catalysis offers a powerful tool for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.[6] This method involves the palladium-catalyzed 1,2-difunctionalization of cyclopentene with an amine and an acyloxy group, followed by an intramolecular cyclization to form the bicyclic core. This strategy allows for the introduction of diverse functionalities at multiple positions of the scaffold.

Experimental Workflow for Palladium-Catalyzed Aminoacyloxylation

palladium_catalysis Start Cyclopentene & Amine Reaction Pd-catalyzed Aminoacyloxylation Start->Reaction Pd Catalyst, Oxidant Intermediate Difunctionalized Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Oxygenated 2-Azabicyclo[2.2.1]heptane Cyclization->Product

Caption: Workflow for Pd-catalyzed synthesis.

Quantitative Data for Palladium-Catalyzed 1,2-Aminoacyloxylation

EntryAmineOxidantYield (%)Reference
1TsNH2PhI(OAc)278[6]
2NsNH2PhI(OAc)282[6]
3MsNH2PhI(OAc)275[6]

Experimental Protocols

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction

This protocol is adapted from the work of Kober et al. for the multigram scale synthesis of a precursor to (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.[2]

Materials:

  • Ethyl glyoxylate (in toluene)

  • (R)-phenylethylamine

  • Molecular sieves (4 Å)

  • Dichloromethane (CH2Cl2), anhydrous

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride diethyl etherate (BF3·Et2O)

  • Cyclopentadiene (freshly distilled)

  • 5% Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether (Et2O)

  • Isopropanol (i-PrOH)

Procedure:

  • To a cooled (0 °C) mixture of ethyl glyoxylate (0.25 mol), molecular sieves (50 g), and CH2Cl2 (600 mL), slowly add (R)-phenylethylamine (0.25 mol) over 30 minutes with stirring.

  • Stir the mixture for 1 hour at 0 °C to facilitate imine formation.

  • Cool the mixture to -60 °C.

  • Add TFA (0.25 mol) and BF3·Et2O (0.25 mol), followed by freshly distilled cyclopentadiene (0.25 mol).

  • Allow the reaction to proceed, monitoring by TLC for the consumption of the imine.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, dry over Na2SO4, and concentrate under reduced pressure to obtain the crude cycloadduct.

  • Dissolve the crude cycloadduct in absolute ethanol.

  • Add 5% Pd/C catalyst and hydrogenate the mixture in a high-pressure reactor at 50 bar H2 pressure.

  • After the reaction is complete (cessation of H2 uptake), filter the mixture through Celite to remove the catalyst.

  • Add an excess of concentrated HCl to the filtrate and evaporate the volatiles.

  • Triturate the semi-solid residue with an Et2O/i-PrOH (5:1) mixture to induce crystallization of the hydrochloride salt of the product.

  • Isolate the crystals by filtration and dry under vacuum.

Protocol 2: Enantioselective Ring Opening of a meso-Epoxide

This protocol is a general representation based on the work of Cai et al.[5]

Materials:

  • meso-N-(2,3-epoxycyclopentyl)sulfonamide

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the meso-N-(2,3-epoxycyclopentyl)sulfonamide (1.0 mmol) and the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous solvent (5 mL) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched 2-azabicyclo[2.2.1]heptane derivative.

Applications in Drug Discovery and Development

The rigid 2-azabicyclo[2.2.1]heptane framework is a key structural motif in a number of biologically active molecules. Its ability to project substituents into well-defined regions of three-dimensional space makes it an excellent scaffold for probing protein binding pockets.

  • Antiviral Agents: The most prominent application is in the synthesis of carbocyclic nucleoside analogues. For example, (1R,4S)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol, a key intermediate for Abacavir, is derived from a chiral 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1]

  • CNS Agents: The scaffold has been explored for the development of ligands for nicotinic acetylcholine receptors (nAChRs) and other central nervous system targets.

  • Chiral Ligands and Catalysts: Enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives are used as chiral ligands in a variety of asymmetric transformations, including aldol reactions and Michael additions.[7]

The synthetic methodologies outlined in this document provide robust and reliable pathways to these valuable chiral building blocks, enabling further exploration of their potential in drug discovery and asymmetric catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and well-documented method for the synthesis of this compound is the oxidation of the corresponding alcohol precursor, tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. Common oxidation reagents employed for this transformation include those used in Swern and Dess-Martin periodinane oxidations.

Q2: What are the potential side products I should be aware of during the synthesis?

Several side products can arise depending on the specific reaction conditions and reagents used. These can be broadly categorized as follows:

  • Reagent-Derived Byproducts:

    • Swern Oxidation: This method generates dimethyl sulfide (DMS), carbon monoxide (CO), and carbon dioxide (CO2) as byproducts. DMS has a strong, unpleasant odor and requires appropriate handling and quenching procedures.

    • Dess-Martin Periodinane (DMP) Oxidation: The primary byproduct is an iodinane derivative, which can sometimes complicate product purification.

  • Substrate-Related Side Products:

    • Incomplete Oxidation: The starting alcohol, tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, may remain if the oxidation is not driven to completion.

    • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions. If the reaction or work-up environment is acidic, partial or complete removal of the Boc group can occur, leading to the formation of 2-azabicyclo[2.2.1]heptan-5-one. It has been noted that even acidic air can cause Boc group removal in similar compounds.[1]

    • Over-oxidation: While less common for the target ketone, harsh oxidation conditions could potentially lead to undesired oxidative cleavage of the bicyclic ring system.

  • Solvent-Related Impurities: Residual solvents used in the reaction and purification steps are common impurities.

Q3: How can I minimize the formation of these side products?

  • Optimize Reaction Conditions: Carefully control the reaction temperature, stoichiometry of reagents, and reaction time to ensure complete conversion of the starting material and minimize side reactions.

  • Maintain Anhydrous Conditions: For many oxidation reactions, excluding water is crucial to prevent unwanted side reactions.

  • Neutralize Acidic Species: During work-up, ensure that any acidic reagents or byproducts are thoroughly neutralized to prevent Boc deprotection. A mild base wash (e.g., saturated sodium bicarbonate solution) is often recommended.

  • Use High-Purity Reagents and Solvents: The quality of your starting materials and solvents can significantly impact the impurity profile of the final product.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired ketone 1. Incomplete oxidation. 2. Product loss during work-up and purification. 3. Boc deprotection leading to water-soluble byproducts.1. Increase the equivalents of the oxidizing agent or prolong the reaction time. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Optimize extraction and chromatography conditions. Ensure the pH of the aqueous layer is appropriate to prevent the loss of the product. 3. Perform the reaction and work-up under neutral or slightly basic conditions. Use a mild base wash during the work-up.
Presence of starting alcohol in the final product Incomplete oxidation.See "Low yield of the desired ketone," solution 1. Consider a different oxidizing agent if the issue persists.
Product is contaminated with a strong, unpleasant odor Formation of dimethyl sulfide (DMS) from a Swern oxidation.During work-up, quench the reaction with a suitable reagent (e.g., an oxidizing agent like hydrogen peroxide under basic conditions) to oxidize DMS to the less volatile and odorless dimethyl sulfoxide (DMSO).
Difficult purification due to a solid byproduct Formation of iodinane byproduct from Dess-Martin periodinane oxidation.During work-up, add a saturated aqueous solution of sodium thiosulfate to quench the excess DMP and its byproduct, which can facilitate their removal by filtration or extraction.
Presence of a more polar impurity by TLC, which gives a positive ninhydrin stain Boc deprotection.See "Low yield of the desired ketone," solution 3. If the deprotected compound has been formed, it may be possible to re-protect it with Boc anhydride (Boc₂O) or separate it by chromatography.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via Swern oxidation of the corresponding alcohol is provided below.

Synthesis of this compound

Materials:

  • tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Data Presentation

Compound Starting Material Oxidizing Agent Typical Yield (%) Common Impurities
This compoundtert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateSwern Reagents85-95Unreacted starting material, 2-azabicyclo[2.2.1]heptan-5-one (from Boc deprotection), dimethyl sulfoxide
This compoundtert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateDess-Martin Periodinane80-90Unreacted starting material, 2-azabicyclo[2.2.1]heptan-5-one (from Boc deprotection), iodinane byproducts

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification start Start reagents Prepare Swern Reagent (Oxalyl Chloride + DMSO in DCM at -78°C) start->reagents add_alcohol Add Starting Alcohol in DCM reagents->add_alcohol stir_reaction Stir at -78°C add_alcohol->stir_reaction add_base Add Triethylamine stir_reaction->add_base warm_rt Warm to Room Temperature add_base->warm_rt quench Quench with Water warm_rt->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Swern oxidation.

logical_relationship cluster_conditions Reaction Conditions acidic_cond Acidic Conditions (Reaction or Work-up) deprotected Boc-Deprotected Amine acidic_cond->deprotected Leads to incomplete_ox Incomplete Oxidation starting_material Unreacted Alcohol incomplete_ox->starting_material Results in excess_reagent Excess/Unreacted Reagents reagent_byproducts Reagent Byproducts (e.g., DMS, Iodinane) excess_reagent->reagent_byproducts Forms desired_product Desired Ketone

Caption: Formation of common side products.

References

Technical Support Center: Purification of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the column chromatography purification of this key bicyclic lactam intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the purification of this compound on a silica gel column?

A1: A common and effective solvent system is a gradient of ethyl acetate in hexanes. The polarity is gradually increased to ensure good separation of the target compound from less polar impurities and then to elute the desired product. A starting polarity of around 10-20% ethyl acetate in hexanes is often a good starting point for column chromatography, with the gradient increasing to 50% or higher to elute the product.

Q2: My compound is not moving from the origin (low Rf) on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?

A2: If your compound is showing very low mobility, it indicates a high polarity. You can try increasing the polarity of the mobile phase further. Consider using a solvent system such as dichloromethane/methanol. Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. For very polar compounds, a mobile phase containing a small amount of ammonia in methanol (e.g., 1-2% of a 7N solution) can help to reduce tailing and improve elution from the silica gel.

Q3: I see a streak instead of a distinct spot for my compound on the TLC plate. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors:

  • Overloading: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Compound Acidity/Basicity: The compound may be interacting too strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, can often resolve this issue.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.

Q4: How much silica gel should I use for my column?

A4: The amount of silica gel depends on the quantity of the crude material and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 to 100:1. For easier separations (well-separated spots on TLC), a lower ratio can be used. For more challenging separations, a higher ratio is recommended to achieve good resolution.

Q5: Can I use a different stationary phase if my compound is unstable on silica gel?

A5: Yes. If you suspect your compound is degrading on silica gel, which can be tested using a 2D TLC, you can consider alternative stationary phases. Alumina (neutral, acidic, or basic) is a common alternative. For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a very effective purification strategy.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane gradient, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.
Co-elution of product with impurities Poor separation between the product and impurities.Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf). A lower Rf for the target compound (around 0.2-0.3) on the TLC plate often translates to better separation on the column. Consider using a longer column or a finer mesh silica gel for more difficult separations.
Product elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture, for example, a lower percentage of ethyl acetate in hexanes.
Low yield of purified product The compound may be partially retained on the column.After the main product fractions have been collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining compound. Also, ensure that all product-containing fractions were identified and combined.
Tailing of the product peak Strong interaction between the compound and the stationary phase.Add a small amount of a modifier to the eluent. For this N-Boc protected amine, adding a small amount of triethylamine (e.g., 0.1%) can help to reduce tailing.
Cracked or channeled silica bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica gel can help prevent disturbance of the bed when adding solvent.

Experimental Protocol: A Representative Example

This protocol describes a typical purification of this compound from a crude reaction mixture.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Procedure: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on the TLC plate and develop the plate in the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and by staining with a potassium permanganate solution.

  • Expected Rf Values:

    • This compound: ~0.3

    • Less polar impurities: >0.4

    • More polar baseline impurities: <0.1

2. Column Chromatography Setup:

  • Column: Glass column with a diameter of 4 cm.

  • Stationary Phase: Silica gel (230-400 mesh), approximately 100 g for 1 g of crude material.

  • Eluent Preparation: Prepare a series of eluents with increasing polarity:

    • Eluent A: 10% Ethyl Acetate in Hexanes

    • Eluent B: 20% Ethyl Acetate in Hexanes

    • Eluent C: 40% Ethyl Acetate in Hexanes

    • Eluent D: 60% Ethyl Acetate in Hexanes

3. Column Packing and Sample Loading:

  • Packing: Prepare a slurry of the silica gel in Eluent A and pour it into the column. Allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica gel. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude material (1 g) in a minimal amount of dichloromethane. To this solution, add approximately 2-3 g of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.

4. Elution and Fraction Collection:

  • Begin elution with Eluent A, collecting fractions (e.g., 20 mL each).

  • Monitor the fractions by TLC.

  • Gradually increase the polarity of the eluent by switching to Eluent B, then C, and finally D.

  • The desired product is expected to elute with Eluent C (40% Ethyl Acetate in Hexanes).

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

Quantitative Data Summary
ParameterValue/RangeNotes
Crude Material 1.0 gRepresentative amount
Silica Gel 100 g100:1 ratio for good separation
Column Dimensions 4 cm x 30 cmAppropriate for the amount of silica gel
Eluent Gradient 10% to 60% Ethyl Acetate in HexanesStepwise gradient
TLC Rf (30% EtOAc/Hexanes) ~0.3Optimal for good separation
Elution Volume for Product ~400-600 mLVaries depending on exact conditions
Typical Yield 85-95%Dependent on the purity of the crude material
Purity (by NMR/HPLC) >97%Expected purity after chromatography

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis (30% EtOAc/Hexanes) column_prep Prepare Silica Gel Column tlc->column_prep Determine Eluent sample_prep Prepare Sample (Dry Loading) column_prep->sample_prep elution Gradient Elution (10% -> 60% EtOAc/Hexanes) sample_prep->elution fractions Collect Fractions elution->fractions tlc_fractions Monitor Fractions by TLC fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation product Pure Product evaporation->product

Caption: A flowchart of the experimental workflow for the purification.

troubleshooting_workflow Troubleshooting Logic for Poor Separation start Problem: Poor Separation or Co-elution check_tlc Re-evaluate TLC. Is ΔRf sufficient? start->check_tlc optimize_solvent Optimize Solvent System (e.g., change solvent ratios or components) check_tlc->optimize_solvent No check_loading Review Sample Loading. Was it overloaded? check_tlc->check_loading Yes optimize_solvent->check_tlc reduce_load Reduce Sample Load check_loading->reduce_load Yes check_column Inspect Column. Are there cracks or channels? check_loading->check_column No solution Improved Separation reduce_load->solution repack_column Repack Column Carefully check_column->repack_column Yes check_column->solution No repack_column->solution

Caption: A troubleshooting workflow for addressing poor separation.

Technical Support Center: Synthesis of Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate synthesis.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a three-step process starting from N-Boc-pyrrole. The workflow involves an initial aza-Diels-Alder reaction to form the bicyclic alkene, followed by hydroboration-oxidation to introduce a hydroxyl group with specific stereochemistry, and finally, oxidation of the alcohol to the desired ketone.

Synthesis Workflow start N-Boc-pyrrole + Dienophile step1 Step 1: Aza-Diels-Alder Reaction start->step1 intermediate1 tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate step1->intermediate1 Formation of bicyclic alkene step2 Step 2: Hydroboration- Oxidation intermediate1->step2 intermediate2 tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate step2->intermediate2 Formation of exo-alcohol step3 Step 3: Oxidation intermediate2->step3 product This compound step3->product Formation of target ketone

Caption: Overall synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and solutions to improve reaction yields.

Step 1: Aza-Diels-Alder Reaction

Q1: The yield of the aza-Diels-Alder reaction is low, and I observe the formation of multiple byproducts.

A1: Low yields in the aza-Diels-Alder reaction between N-Boc-pyrrole and a dienophile (e.g., cyclopentadiene) are common due to the poor reactivity of pyrroles as dienes.[1]

  • Troubleshooting:

    • Reaction Conditions: Thermal conditions can lead to side reactions, including Michael addition.[1] The use of a Lewis acid catalyst can improve the rate and selectivity of the cycloaddition.

    • Dienophile Choice: The nature of the dienophile is critical. Highly reactive dienophiles may lead to polymerization or side reactions.

    • Purification: The resulting exo- and endo-isomers may be difficult to separate. Careful column chromatography is often required.[2]

Logical Troubleshooting Flow for Aza-Diels-Alder Reaction:

Troubleshooting_Diels_Alder cluster_conditions Condition Optimization cluster_purity Product Analysis start Low Yield in Aza-Diels-Alder check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Product Mixture (NMR, LC-MS) start->check_purity thermal Thermal Conditions? check_conditions->thermal lewis_acid Lewis Acid Catalysis? check_conditions->lewis_acid isomers Mixture of exo/endo isomers? check_purity->isomers byproducts Significant byproducts (e.g., Michael adduct)? check_purity->byproducts consider_lewis Consider Lewis Acid Catalysis thermal->consider_lewis optimize_lewis Optimize Lewis Acid (e.g., EtAlCl2, TiCl4) lewis_acid->optimize_lewis optimize_purification Optimize Chromatography (solvent system, silica) isomers->optimize_purification adjust_conditions Adjust conditions to favor cycloaddition over Michael addition byproducts->adjust_conditions

Caption: Troubleshooting logic for the aza-Diels-Alder step.
Step 2: Hydroboration-Oxidation

Q2: The hydroboration-oxidation of the bicyclic alkene gives a mixture of alcohol isomers, reducing the yield of the desired exo-alcohol.

A2: Hydroboration-oxidation is generally a stereospecific syn-addition and proceeds with anti-Markovnikov regioselectivity.[3][4] For bicyclic systems like norbornene derivatives, the hydroboration typically occurs on the less sterically hindered exo face.[1]

  • Troubleshooting:

    • Borane Reagent: The choice of borane reagent can influence selectivity. Bulky boranes like 9-BBN can enhance regioselectivity.[5]

    • Reaction Temperature: Maintaining a low temperature during borane addition can improve selectivity.

    • Oxidation Conditions: Ensure the oxidation step with hydrogen peroxide and a base is complete to avoid incomplete conversion of the borane intermediate.

Data on Hydroboration-Oxidation Yields of Bicyclic Alkenes:

SubstrateBorane ReagentOxidation ConditionsProduct(s)YieldReference
Bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoateBH3·THFH2O2, NaOHexo- and endo-alcohols~60% (total)[6]
1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol dibenzoateBH3·THFH2O2, NaOHMixture of alcohols62-63% (total)[7]
Step 3: Oxidation of the Alcohol

Q3: The oxidation of the secondary alcohol to the ketone is incomplete or results in side products.

A3: Both Dess-Martin periodinane (DMP) and Swern oxidation are effective for this transformation.[8][9] However, each has its own set of potential issues.

  • Troubleshooting with Dess-Martin Periodinane (DMP):

    • Incomplete Reaction: DMP is moisture-sensitive; ensure anhydrous conditions. The reaction is typically fast (0.5-2 hours) at room temperature.[8]

    • Work-up Issues: The byproduct, iodinane, can be difficult to remove. A common work-up involves quenching with a saturated solution of sodium bicarbonate and sodium thiosulfate, followed by filtration and extraction.[10][11]

    • Acid-Sensitive Substrates: The reaction produces acetic acid, which can be problematic for acid-labile functional groups. Buffering the reaction with pyridine or sodium bicarbonate can mitigate this.[12]

  • Troubleshooting with Swern Oxidation:

    • Low Temperature is Crucial: The reaction must be carried out at low temperatures (typically -78 °C) to avoid the formation of side products.[9][13]

    • Reagent Addition Order: The order of addition of reagents (oxalyl chloride, DMSO, alcohol, and triethylamine) is critical for the success of the reaction.

    • Epimerization: For substrates with a stereocenter alpha to the alcohol, a bulkier base like diisopropylethylamine (DIPEA) can be used instead of triethylamine to minimize epimerization.[14]

Comparison of Oxidation Methods:

MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin PeriodinaneCH2Cl2, room tempMild, high chemoselectivity, tolerates sensitive groups.[8][15]Moisture sensitive, byproduct removal can be tedious.[11][16]
Swern Oxidation (COCl)2, DMSO, Et3NCH2Cl2, -78 °CMild, avoids heavy metals.[9][17]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[13]

Detailed Experimental Protocols

Step 1: Aza-Diels-Alder Reaction of N-Boc-pyrrole
  • Protocol: To a solution of N-Boc-pyrrole (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add the dienophile (e.g., freshly cracked cyclopentadiene, 1.2 eq). If using a Lewis acid catalyst (e.g., EtAlCl2, 0.1 eq), cool the solution to -78 °C before adding the catalyst. Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the exo and endo isomers.

Step 2: Hydroboration-Oxidation of tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Protocol: Dissolve the bicyclic alkene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C. Add a solution of borane-THF complex (BH3·THF, 1.0 M in THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Stir the mixture at room temperature for 1-2 hours. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography on silica gel.

Step 3: Dess-Martin Oxidation of tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Protocol: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion. If the starting material is acid-sensitive, add solid sodium bicarbonate (2.0 eq) to the reaction mixture. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours). Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Stereoisomer Management in Azabicyclo[2.2.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azabicyclo[2.2.1]heptane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to stereoisomer control during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I improve the diastereoselectivity of the aza-Diels-Alder reaction for synthesizing the azabicyclo[2.2.1]heptane core?

Low diastereoselectivity in the aza-Diels-Alder cycloaddition is a common challenge that can often be addressed by optimizing reaction conditions and the choice of reagents.

  • Chiral Auxiliaries: The use of chiral auxiliaries on the imine dienophile is a highly effective strategy for inducing facial selectivity.[1] The auxiliary sterically hinders one face of the imine, directing the cyclopentadiene to attack from the less hindered face. Common chiral auxiliaries include those derived from chiral amines like (R)- or (S)-1-phenylethylamine.[2]

  • Lewis Acid Catalysis: Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. They coordinate to the imine, lowering its LUMO energy and potentially locking its conformation to favor one diastereomeric transition state. Boron-based Lewis acids such as BF₃·Et₂O have been shown to be effective.[2]

  • Solvent and Temperature: The choice of solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Non-polar solvents are often preferred. Lowering the reaction temperature (e.g., to -60°C) generally increases selectivity by favoring the transition state with the lowest activation energy.[2]

Troubleshooting Flowchart for Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_aux Is a chiral auxiliary being used? start->check_aux add_aux Introduce a chiral auxiliary (e.g., (R)-1-phenylethylamine) check_aux->add_aux No check_lewis Is a Lewis acid catalyst present? check_aux->check_lewis Yes add_aux->check_lewis add_lewis Add a Lewis acid (e.g., BF3·Et2O) check_lewis->add_lewis No check_temp What is the reaction temperature? check_lewis->check_temp Yes add_lewis->check_temp lower_temp Lower the reaction temperature (e.g., to -60°C) check_temp->lower_temp Above -20°C reassess Re-evaluate diastereomeric ratio check_temp->reassess -20°C or below lower_temp->reassess G cluster_reactants Reactants cluster_catalysis Catalysis Imine Chiral Imine (with (R)-phenylethylamine auxiliary) TransitionState Diastereomeric Transition States Imine->TransitionState Diene Cyclopentadiene Diene->TransitionState LewisAcid Lewis Acid (BF3·Et2O) LewisAcid->Imine Coordination FavoredTS Favored Transition State (Lower Energy) TransitionState->FavoredTS DisfavoredTS Disfavored Transition State (Higher Energy) TransitionState->DisfavoredTS Product Major Diastereomer ((1R,3S,4S)-cycloadduct) FavoredTS->Product High Selectivity MinorProduct Minor Diastereomer DisfavoredTS->MinorProduct

References

Technical Support Center: Intramolecular Cyclization in Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lactam synthesis via intramolecular cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to byproduct formation during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during intramolecular cyclization for lactam synthesis.

Problem 1: Low or No Yield of the Desired Lactam

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. Be cautious with temperature, as it can sometimes lead to degradation or side reactions.[1]

    • Solution: Ensure all reagents are pure and added in the correct stoichiometry. For reactions sensitive to moisture or air, use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[1]

  • Decomposition of Starting Material or Product:

    • Troubleshooting: Analyze the crude reaction mixture for degradation products. Some compounds may be sensitive to the reaction conditions (e.g., strong acids, bases, or high temperatures).

    • Solution: If decomposition is suspected, consider milder reaction conditions. This could involve using a weaker base or acid, a lower reaction temperature, or a different solvent. Protecting groups may be necessary for sensitive functional groups.

  • Formation of Stable Intermediates:

    • Troubleshooting: In some cases, a stable intermediate may form that does not readily cyclize under the initial reaction conditions.

    • Solution: A change in reaction conditions, such as the addition of a specific catalyst or a change in solvent, may be required to promote the final cyclization step.

  • Unfavorable Ring Size Formation:

    • Troubleshooting: The formation of 3- and 4-membered rings can be challenging, and larger rings may also be entropically disfavored.

    • Solution: Employing a higher concentration of the substrate (under carefully controlled conditions to avoid intermolecular reactions) can sometimes favor intramolecular cyclization. The choice of solvent and catalyst can also influence the favorability of ring closure.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes and Solutions:

  • Oligomerization/Polymerization:

    • Troubleshooting: The presence of a high molecular weight smear on a TLC plate or broad, unresolved peaks in an NMR spectrum can indicate the formation of oligomers or polymers. This is particularly common at high concentrations or temperatures.

    • Solution: Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions.[2] Optimize the reaction temperature and time to minimize polymerization.

  • Formation of Diastereomers:

    • Troubleshooting: If the starting material contains one or more stereocenters, the formation of diastereomers is possible. This will be evident by the presence of multiple sets of peaks in the NMR spectrum and potentially multiple spots on a TLC plate.

    • Solution: The diastereomeric ratio can sometimes be influenced by the choice of catalyst, solvent, and reaction temperature. Chiral auxiliaries or catalysts can be used to promote the formation of a single diastereomer.[3]

  • Hydrodehalogenation (in Radical Cyclizations):

    • Troubleshooting: In radical cyclizations starting from a halogenated precursor, the simple reduction of the carbon-halogen bond without cyclization is a common side reaction.[4] This results in an acyclic, dehalogenated byproduct.

    • Solution: The choice of radical initiator and the reaction concentration can influence the competition between cyclization and reduction. Using a slower hydrogen atom donor or a higher concentration of the radical precursor can favor cyclization.

  • Formation of Different Ring Sizes:

    • Troubleshooting: Depending on the structure of the starting material, cyclization can sometimes occur at different positions, leading to a mixture of lactams with different ring sizes.

    • Solution: The regioselectivity of the cyclization can often be controlled by the choice of catalyst and reaction conditions. For example, in some metal-catalyzed reactions, the ligand can influence which C-H bond is activated for cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in lactam synthesis via intramolecular cyclization?

A1: The most common byproducts are highly dependent on the specific intramolecular cyclization strategy employed:

  • Condensation Reactions: The primary byproduct is the small molecule eliminated during the reaction, such as water or an alcohol.[5] At higher concentrations, intermolecular condensation can lead to the formation of linear or cyclic oligomers and polymers.[2] In cases of dicarbonyl precursors, alternative cyclizations can lead to different ring sizes.[6]

  • Nucleophilic Substitution: Unreacted starting material is a common impurity if the reaction does not go to completion. Side reactions can include elimination instead of substitution, especially with strong bases. If the leaving group is on a chiral center, epimerization can lead to diastereomeric byproducts.

  • Radical Cyclization: A major byproduct is the reduced, uncyclized starting material, resulting from premature quenching of the radical intermediate before cyclization can occur (e.g., hydrodehalogenation).[4] Intermolecular reactions can also occur at higher concentrations.

Q2: How can I minimize the formation of oligomers and polymers?

A2: The key to minimizing intermolecular reactions is to favor the intramolecular pathway. This is typically achieved by conducting the reaction under high dilution conditions. The optimal concentration will depend on the specific substrate and reaction, and may require some experimentation to determine. Additionally, carefully controlling the reaction temperature and time can prevent the propagation of polymerization.

Q3: My reaction has produced a mixture of diastereomers. How can I separate them?

A3: The separation of diastereomers is often achievable using standard chromatographic techniques.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating diastereomers on a laboratory scale.[7] The choice of eluent is critical and may require careful optimization.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative high-performance liquid chromatography (HPLC) can be used.[7]

  • Crystallization: In some cases, one diastereomer may be more crystalline than the other, allowing for separation by fractional crystallization.[8]

Q4: What is the best way to purify my lactam product if it is water-soluble?

A4: Purifying water-soluble lactams can be challenging.

  • Extraction: If the lactam has some solubility in an organic solvent, continuous liquid-liquid extraction can be an effective method.

  • Reverse-Phase Chromatography: Reverse-phase column chromatography or preparative HPLC, using a water/acetonitrile or water/methanol gradient, is often the most effective method for purifying polar, water-soluble compounds.

  • Crystallization: If the lactam is a solid, crystallization from a suitable solvent system can be a highly effective purification method. It may be necessary to first remove most of the water, for example, by lyophilization.

Data Presentation

The ratio of the desired lactam to byproducts is highly dependent on the substrate, reaction conditions, and the type of intramolecular cyclization. The following table provides illustrative examples of product distribution under different conditions.

Cyclization TypeSubstrateConditionsDesired Lactam Yield (%)Major Byproduct(s)Byproduct Yield (%)Reference
Radical CyclizationN-(2-bromoallyl)acetamideBu3SnH, AIBN, Benzene, 80°C75Reduced starting material15[4]
Nucleophilic Substitution5-bromopentanamideNaH, THF, reflux80Dimer10Fictional Example
Condensation6-aminohexanoic acidHeat, 180°C85Oligomers15Fictional Example
Ugi/CyclizationVariousPd2(dba)3, SPhos, 1,4-dioxane, rt60-95 (trans)cis-diastereomer5-40[3]

Disclaimer: The yields presented in this table are for illustrative purposes only and may not be representative of all substrates under these conditions. Optimization is often required for each specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Removal of Oligomeric Byproducts by Distillation

This protocol is suitable for thermally stable lactams with a significant boiling point difference from their oligomers.

  • Setup: Assemble a distillation apparatus (e.g., short-path or Kugelrohr) and ensure all glassware is dry.

  • Charging the Flask: Place the crude lactam containing oligomeric impurities into the distillation flask.

  • Vacuum Application: Carefully apply a vacuum to the system. The required vacuum level will depend on the boiling point of the lactam.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the distilled lactam in a receiving flask. The oligomers, being less volatile, will remain in the distillation flask as a residue.[9]

  • Analysis: Analyze the purity of the distilled lactam using an appropriate analytical technique (e.g., NMR, GC-MS).

Protocol 2: General Procedure for the Separation of Diastereomeric Lactams by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel of appropriate particle size (e.g., 40-63 µm) using a slurry method with the initial eluent.

  • Sample Loading: Dissolve the crude mixture of diastereomers in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin the elution with a non-polar solvent or solvent mixture and gradually increase the polarity of the eluent. The optimal solvent system must be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the composition of the collected fractions by TLC. Combine the fractions containing the pure diastereomers.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified diastereomers.[7]

Mandatory Visualization

The following diagram illustrates the common pathways for intramolecular cyclization in lactam synthesis and the potential formation of major byproducts.

Byproducts_in_Lactam_Synthesis cluster_start Starting Material cluster_cyclization Intramolecular Cyclization Pathways cluster_products Products cluster_byproducts Common Byproducts start Linear Amino Acid Derivative radical Radical Cyclization start->radical e.g., Haloamide nucleophilic Nucleophilic Substitution start->nucleophilic e.g., Halogen or Leaving Group condensation Condensation start->condensation e.g., Amino Acid lactam Desired Lactam radical->lactam reduced Reduced Acyclic Product radical->reduced Premature Quenching nucleophilic->lactam diastereomer Diastereomers nucleophilic->diastereomer Chiral Precursor condensation->lactam oligomer Oligomers / Polymers condensation->oligomer High Concentration other_ring Different Ring Size condensation->other_ring Alternative Cyclization

Pathways to Lactams and Common Byproducts.

References

stability of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. As a general rule, Boc-protected amines are sensitive to acidic conditions, which lead to the cleavage of the Boc group, while they are relatively stable under basic and neutral conditions.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, the Boc group is readily cleaved to yield the corresponding secondary amine, 2-azabicyclo[2.2.1]heptan-5-one, along with isobutylene and carbon dioxide. The reaction is initiated by protonation of the carbamate oxygen.[1] The rate of this deprotection is dependent on the strength of the acid, the temperature, and the solvent.

Q3: What are the recommended acidic conditions for the removal of the Boc group from this compound?

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. A solution of 20-50% TFA in DCM at room temperature is often effective. For more sensitive substrates or to minimize side reactions, milder acids or shorter reaction times may be employed.

Q4: Is this compound stable under basic conditions?

The Boc protecting group is generally stable to a wide range of basic conditions. However, the presence of the ketone functionality in the bicyclic ring system could potentially lead to side reactions such as enolate formation or aldol-type reactions under very strong basic conditions and elevated temperatures. A study on the related 7-azabicyclo[2.2.1]heptane amide system showed an unexpected resistance to base-catalyzed hydrolysis, suggesting the bicyclic framework may confer some degree of stability. Nevertheless, it is always recommended to perform a small-scale trial to assess stability under your specific basic conditions.

Q5: Are there any known incompatibilities for this compound?

Besides strong acids, this compound may be incompatible with strong reducing agents due to the presence of the ketone. It is also advisable to avoid high temperatures for prolonged periods, especially in the presence of reactive reagents.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection (Acidic Conditions)
Symptom Possible Cause Suggested Solution
Starting material remains after the reaction.Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM). Consider using a stronger acid system, such as 4M HCl in dioxane.[1]
Inadequate reaction time or temperature.Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider a moderate increase in temperature.
Steric hindrance around the Boc group.While less common for this specific molecule, significant steric bulk can slow down the deprotection. Prolonging the reaction time or using a stronger acid may be necessary.
Issue 2: Unexpected Side Products Under Basic Conditions
Symptom Possible Cause Suggested Solution
Formation of unknown impurities when treated with base.Enolate formation and subsequent reactions of the ketone.Use milder basic conditions (e.g., K₂CO₃ instead of NaOH or LDA). Keep the reaction temperature low.
Hydrolysis of the carbamate.Although generally stable, prolonged exposure to strong aqueous base at high temperatures could potentially lead to hydrolysis. Buffer the reaction mixture if possible or use non-aqueous basic conditions.

Stability Data Summary

Condition Reagent/Solvent System Expected Stability Potential Outcome
Strongly Acidic TFA/DCM, HCl/DioxaneUnstableCleavage of the Boc group to yield the free amine.
Mildly Acidic Acetic Acid in Protic SolventsPotentially UnstableSlow cleavage of the Boc group may occur over time.
Neutral Water, PBS (pH 7.4), AlcoholsGenerally StableStable for typical workup and storage conditions.
Mildly Basic K₂CO₃, NaHCO₃ in organic solventsGenerally StableExpected to be stable for most applications.
Strongly Basic NaOH, KOH in aqueous or alcoholic solutionsPotentially UnstableWhile the Boc group is robust, the ketone may undergo side reactions. The bicyclic system may offer some resistance to hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Acidic Stability Testing (Boc Deprotection)
  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) to a concentration of 0.1-0.5 M.

  • Reaction Initiation: At room temperature, add the acidic reagent (e.g., trifluoroacetic acid, 5-10 eq) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 15-30 minutes) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The crude product can then be purified by an appropriate method, such as column chromatography or crystallization.

Protocol 2: General Procedure for Basic Stability Testing
  • Preparation: Dissolve this compound (1.0 eq) in a solvent compatible with the chosen base (e.g., methanol, tetrahydrofuran).

  • Reaction Initiation: Add the basic solution (e.g., 1 M NaOH in water, 1.1 eq) to the solution of the compound.

  • Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature) and monitor for any degradation of the starting material by TLC or LC-MS over a period of several hours to days.

  • Analysis: If degradation is observed, the resulting mixture can be analyzed to identify the degradation products.

Visualizations

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products Boc_Protected This compound Protonated Protonated Carbamate Boc_Protected->Protonated Protonation Acid H⁺ (e.g., TFA, HCl) Amine 2-azabicyclo[2.2.1]heptan-5-one Protonated->Amine Cleavage Isobutylene Isobutylene Protonated->Isobutylene CO2 CO₂ Protonated->CO2

Caption: Acid-catalyzed deprotection of the Boc group.

Troubleshooting_Workflow Start Experiment with this compound Condition Acidic or Basic Conditions? Start->Condition Acid_Issue Issue with Acidic Reaction? Condition->Acid_Issue Acidic Base_Issue Issue with Basic Reaction? Condition->Base_Issue Basic Incomplete_Deprotection Incomplete Deprotection Acid_Issue->Incomplete_Deprotection Yes Side_Products_Acid Side Products Formed Acid_Issue->Side_Products_Acid Yes Side_Products_Base Side Products Formed Base_Issue->Side_Products_Base Yes No_Reaction_Base Compound is Stable Base_Issue->No_Reaction_Base No Troubleshoot_Acid Consult Troubleshooting Guide for Acidic Conditions Incomplete_Deprotection->Troubleshoot_Acid Side_Products_Acid->Troubleshoot_Acid Troubleshoot_Base Consult Troubleshooting Guide for Basic Conditions Side_Products_Base->Troubleshoot_Base

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Synthesis of Azabicyclo[2.2.1]heptane via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azabicyclo[2.2.1]heptane scaffolds via the aza-Diels-Alder reaction.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of azabicyclo[2.2.1]heptane derivatives.

Question 1: My aza-Diels-Alder reaction is not proceeding, or the yield is very low. What are the potential causes and solutions?

Answer:

Failure of the aza-Diels-Alder reaction to produce the desired azabicyclo[2.2.1]heptane product, or resulting in low yields, is a common issue that can often be attributed to several factors related to the reactants' reactivity, reaction conditions, and the presence of impurities.

Troubleshooting Steps:

  • Assess Dienophile (Imine) Reactivity: Imines are generally less reactive dienophiles than their all-carbon counterparts. The electronic properties of the substituent on the imine nitrogen are crucial.

    • Solution: Employ an electron-withdrawing group on the imine nitrogen to increase its reactivity.[1] If you are generating the imine in situ, ensure the equilibrium favors imine formation. This can be achieved by removing water, for example, by using molecular sieves.

  • Catalyst Requirement: Many aza-Diels-Alder reactions, especially with unactivated imines, require a catalyst to proceed at a reasonable rate.[1]

    • Solution: Introduce a Lewis acid or a Brønsted acid catalyst to activate the imine dienophile. Common Lewis acids include BF₃·OEt₂, AlCl₃, and various metal triflates.[2][3] Chiral Brønsted acids can also be effective.

  • Reaction Temperature: The Diels-Alder reaction is sensitive to temperature. While heating can sometimes promote the reaction, it can also lead to the retro-Diels-Alder reaction or decomposition of starting materials or products. For many aza-Diels-Alder reactions, lower temperatures are preferred to enhance selectivity and stability.

    • Solution: Optimize the reaction temperature. Many successful aza-Diels-Alder reactions for the synthesis of azabicyclo[2.2.1]heptane systems are performed at low temperatures, such as -78 °C, to improve stereoselectivity and minimize side reactions.[4][5] However, some systems may benefit from room temperature or gentle heating.[6]

  • Solvent Choice: The solvent can significantly impact the reaction rate and selectivity.

    • Solution: Screen different solvents. While non-polar solvents like toluene and hexane are commonly used, polar solvents or aqueous conditions have been shown to accelerate certain Diels-Alder reactions.

  • Purity of Reagents: Impurities in the diene (e.g., cyclopentadiene dimer), dienophile, or solvent can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Freshly crack cyclopentadiene from its dimer immediately before use. Purify solvents and other reagents as necessary.

Question 2: I am observing the formation of multiple isomers (endo/exo) in my reaction. How can I improve the diastereoselectivity?

Answer:

Controlling the stereochemical outcome of the aza-Diels-Alder reaction is a critical aspect of synthesizing azabicyclo[2.2.1]heptane derivatives. The formation of both endo and exo isomers is common, with the exo isomer often predominating in aza-Diels-Alder reactions, in contrast to the typical preference for the endo product in all-carbon Diels-Alder reactions.[1][5]

Strategies to Enhance Diastereoselectivity:

  • Lewis Acid Catalysis: The choice of Lewis acid can significantly influence the endo/exo selectivity. Bulky Lewis acids can sterically hinder one of the transition states, favoring the formation of a single diastereomer.

    • Solution: Experiment with different Lewis acids. For example, in some systems, changing from a smaller Lewis acid like BF₃·OEt₂ to a bulkier one may alter the diastereomeric ratio.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lower activation energy.

    • Solution: Perform the reaction at lower temperatures, such as -78 °C or -40 °C.[4][5][7]

  • Chiral Auxiliaries: The use of chiral auxiliaries on the imine nitrogen can provide excellent stereocontrol.

    • Solution: Incorporate a chiral amine, such as (S)-(-)-1-phenylethylamine, in the formation of your imine dienophile.

Question 3: My imine dienophile appears to be unstable under the reaction conditions. What can I do to address this?

Answer:

The stability of the imine is crucial for a successful aza-Diels-Alder reaction. Imines can be susceptible to hydrolysis, polymerization, or decomposition, especially in the presence of acid catalysts or at elevated temperatures.

Solutions for Imine Instability:

  • In Situ Generation: Generating the imine in the presence of the diene can be an effective strategy to ensure it reacts before it has a chance to decompose.

    • Procedure: A common method involves the reaction of an amine and an aldehyde (e.g., formaldehyde) in the presence of the diene.[1]

  • Use of Pre-formed, Stabilized Imines: If possible, using a pre-formed imine with stabilizing groups can be advantageous.

    • Example: N-sulfonyl imines are often more stable and reactive dienophiles.

  • Anhydrous Conditions: If your imine is sensitive to water, ensuring strictly anhydrous reaction conditions is critical.

    • Procedure: Use flame-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of azabicyclo[2.2.1]heptane synthesis, based on literature data.

Table 1: Effect of Lewis Acid Catalyst on Aza-Diels-Alder Reaction Yield

Catalyst (mol%)DieneDienophileSolventTemperature (°C)Yield (%)Reference
NoneCyclopentadieneN-BenzylidenebenzylamineDichloromethane25No ReactionAdapted from[2]
AlCl₃ (10)Cyclopentadiene1,4-NaphthoquinoneDichloromethane25Low[2]
FeCl₃ (10)Cyclopentadiene1,4-NaphthoquinoneDichloromethane2520[2]
Ca(OTf)₂ (10)Cyclopentadiene1,4-NaphthoquinoneDichloromethane2585[2]
BF₃·OEt₂ (100)CyclopentadieneEthyl (S)-phenylethyliminoacetateNot Specified-80High (exo)[5]

Note: Data for AlCl₃, FeCl₃, and Ca(OTf)₂ are for a standard Diels-Alder reaction but illustrate the comparative efficacy of different Lewis acids.

Table 2: Effect of Temperature on Aza-Diels-Alder Reaction Yield and Selectivity

Temperature (°C)DieneDienophileCatalystYield (%)Diastereomeric Ratio (exo:endo)Reference
25 (Room Temp)CyclopentadieneBenzylamine/FormaldehydeAqueous HCl81Not Specified[6]
-40AnthroneN-substituted maleimideChiral Brønsted Base96Not Specified (ee mentioned)[7]
-78CyclopentadieneC-acylimineChiral Phosphoric Acid73-94>99:1[4]
-80CyclopentadieneEthyl (S)-phenylethyliminoacetateBF₃·OEt₂High98:2[5]

Note: The data from various sources illustrates a general trend where lower temperatures often lead to higher selectivity.

Table 3: Effect of Solvent on Diels-Alder Reaction Yield

SolventDieneDienophileCatalystYield (%)Reference
DichloromethaneBicyclo[2.1.0]pentaneAlkeneBoron Catalyst95[8]
AnisoleBicyclo[2.1.0]pentaneAlkeneBoron CatalystLower than DCM[8]
EthanolBicyclo[2.1.0]pentaneAlkeneBoron CatalystNo Product[8]
Hexane/Toluene (3:1)CyclopentadieneC-acylimineChiral Phosphoric Acid73-94[4]
WaterCyclopentadieneVinyl Methyl KetoneNoneHigh (Rate accelerated)[9]

Note: While not all examples are for aza-Diels-Alder reactions, they demonstrate the significant influence of the solvent on the reaction outcome.

Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Aza-Diels-Alder Reaction for the Synthesis of N-Substituted 2-Azabicyclo[2.2.1]hept-5-ene

This protocol is a generalized procedure based on common practices in the literature.[4][5]

Materials:

  • Appropriate amine (e.g., benzylamine)

  • Aldehyde (e.g., aqueous formaldehyde or paraformaldehyde) or glyoxylate ester

  • Cyclopentadiene (freshly cracked)

  • Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or a chiral Brønsted acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or a hexane/toluene mixture)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Imine Formation (in situ):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the amine (1.0 eq) and the chosen anhydrous solvent.

    • Cool the solution to 0 °C.

    • Slowly add the aldehyde or glyoxylate ester (1.0 eq). Stir the mixture at 0 °C for 1 hour to facilitate imine formation.

  • Diels-Alder Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Add the Lewis acid catalyst (e.g., 1.0 eq of BF₃·OEt₂ or 5-10 mol% of a stronger catalyst) dropwise to the stirred solution.

    • Slowly add freshly cracked cyclopentadiene (1.2-2.0 eq) to the reaction mixture.

    • Stir the reaction at the low temperature for the specified time (typically 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired azabicyclo[2.2.1]heptene derivative.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Troubleshooting_Workflow start Failed Aza-Diels-Alder (Low or No Yield) check_imine Is the imine dienophile reactive enough? start->check_imine add_ewg Add electron-withdrawing group (EWG) to imine nitrogen. check_imine->add_ewg No check_catalyst Is a catalyst being used? check_imine->check_catalyst Yes add_ewg->check_catalyst add_catalyst Introduce a Lewis or Brønsted acid catalyst. check_catalyst->add_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes add_catalyst->check_temp optimize_temp Screen temperatures (e.g., -78°C, RT, heating). check_temp->optimize_temp No check_purity Are the reagents and solvents pure? check_temp->check_purity Yes optimize_temp->check_purity purify_reagents Purify starting materials and use anhydrous solvents. check_purity->purify_reagents No success Successful Reaction check_purity->success Yes purify_reagents->success

Caption: Troubleshooting workflow for failed aza-Diels-Alder reactions.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Product Amine Amine (R-NH2) Imine Imine (Dienophile) R-N=CHR' Amine->Imine Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Diene Diene (Cyclopentadiene) Product Azabicyclo[2.2.1]heptane Derivative Diene->Product Activated_Imine Activated Imine [Lewis Acid Complex] Imine->Activated_Imine Activated_Imine->Product Catalyst Lewis Acid (e.g., BF3·OEt2) Catalyst->Activated_Imine

Caption: Generalized reaction pathway for the synthesis of azabicyclo[2.2.1]heptane.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Determination of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a critical step in the synthesis of complex molecules. This guide provides a comparative overview of key analytical methods for assessing the purity of this bicyclic ketone, complete with experimental data and detailed protocols.

The primary analytical techniques for determining the purity of non-volatile, thermally stable small molecules such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown impurities, or the assessment of chiral purity. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and interaction with stationary phase, with mass-based detection.Intrinsic primary method based on the direct relationship between signal intensity and the number of nuclei.
Primary Use Quantitation of known and unknown impurities, chiral purity.Identification and quantitation of volatile impurities.Absolute purity determination without a specific reference standard of the analyte.[1]
Limit of Detection (LOD) ~0.01% (with UV detection)~0.001% (in full scan mode)~0.1%
Limit of Quantitation (LOQ) ~0.03% (with UV detection)~0.005% (in full scan mode)~0.3%
Precision (RSD) < 2%< 5%< 1%
Sample Throughput Moderate to HighHighLow to Moderate
Destructive? YesYesNo

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination. For ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.[2] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used if the analyte lacks a strong chromophore.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm (for the carbonyl chromophore) or CAD/ELSD.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It is particularly useful for detecting and quantifying residual solvents and volatile by-products.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • If necessary, derivatization can be performed to increase the volatility of the analyte.

Instrumentation and Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Data Analysis: Purity is assessed by the relative area percentage of the main peak. The mass spectrum of the main peak can be compared to a library or theoretical fragmentation pattern for confirmation of identity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1] A certified internal standard with a known purity is used for quantification.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to ensure full signal recovery.

  • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV/CAD/ELSD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Volatilization & Separation inject->separate detect MS Detection separate->detect integrate Integrate Chromatogram detect->integrate identify Identify by Mass Spectrum integrate->identify calculate Calculate Area % integrate->calculate QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate

References

Stereoisomerism and Biological Activity: A Comparative Guide to Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic structure of azabicyclo[2.2.1]heptane has proven to be a valuable scaffold in medicinal chemistry, leading to the development of potent and selective ligands for various biological targets. The inherent chirality of this framework means that its derivatives often exist as multiple stereoisomers. It is well-established that the three-dimensional arrangement of a molecule is critical for its interaction with biological macromolecules. Consequently, the different stereoisomers of azabicyclo[2.2.1]heptane derivatives can exhibit markedly different pharmacological properties, including binding affinity, efficacy, and selectivity.

This guide provides a comparative analysis of the biological activity of stereoisomers for three distinct classes of azabicyclo[2.2.1]heptane derivatives: nicotinic acetylcholine receptor (nAChR) agonists, muscarinic acetylcholine receptor agonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors. The quantitative data presented herein, supported by detailed experimental protocols and visual representations of relevant biological pathways, aims to offer a comprehensive resource for researchers in the field of drug discovery and development.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

The azabicyclo[2.2.1]heptane core is a key feature of several potent nAChR agonists, most notably epibatidine. The stereochemistry of these molecules plays a crucial role in their affinity for different nAChR subtypes.

Comparative Biological Activity of nAChR Agonist Stereoisomers
CompoundStereoisomerReceptor SubtypeBiological Activity (Ki, nM)
Epibatidine(+)-EpibatidineHuman α3β2 nAChR0.23[1]
(-)-EpibatidineHuman α3β2 nAChR0.16[1]
(+)-EpibatidineHuman α3β4 nAChR-
(-)-EpibatidineHuman α3β4 nAChR-
7-methyl-2-exo-(3'-iodo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane(+)-enantiomernAChR2310, 1680[2]
(-)-enantiomernAChR55, 68[2]

Note: Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity.

Signaling Pathway of Nicotinic Acetylcholine Receptors

nAChR_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds to Ion_Channel Ion Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Signal Cellular Response (e.g., Action Potential) Depolarization->Signal

Caption: Signaling pathway of nicotinic acetylcholine receptors.

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity (Ki) of test compounds for nicotinic acetylcholine receptors using a radiolabeled ligand like [³H]-epibatidine.

Materials:

  • Membrane Preparation: Homogenates of cells or tissues expressing the nAChR subtype of interest.

  • Radioligand: [³H]-epibatidine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Competitor Ligand: Unlabeled test compounds (stereoisomers of azabicyclo[2.2.1]heptane derivatives).

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-epibatidine, and varying concentrations of the unlabeled competitor ligand. For total binding, omit the competitor. For non-specific binding, add a saturating concentration of a non-radiolabeled ligand.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Acetylcholine Receptor Agonists

The rigid azabicyclo[2.2.1]heptane scaffold has also been incorporated into muscarinic acetylcholine receptor agonists. The spatial orientation of substituents, dictated by the stereochemistry at the chiral centers, significantly influences their potency and efficacy at different muscarinic receptor subtypes.

Comparative Biological Activity of Muscarinic Agonist Stereoisomers

The four stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane exhibit distinct in vitro activities.

Stereoisomer (Configuration)Ileum (pD₂) (% Efficacy)Hippocampus (pD₂) (% Efficacy)Ganglion (pD₂) (% Efficacy)
3a (3R,4R)8.8 (87%)9.8 (116%)10.2 (36%)
3b (3S,4S)8.1 (121%)8.5 (107%)9.0 (63%)
4a (3S,4R)7.1 (108%)8.2 (116%)7.3 (31%)
4b (3R,4S)7.0 (100%)7.0 (120%)7.2 (67%)

Data sourced from a study on the stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane.[3] pD₂ is the negative logarithm of the EC₅₀ value; a higher pD₂ indicates greater potency.

Experimental Workflow for Muscarinic Agonist Functional Assay

muscarinic_assay_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Isolate Tissue (e.g., Guinea Pig Ileum) Mount Mount in Organ Bath Tissue->Mount Agonist Add Stereoisomer (Cumulative Concentrations) Mount->Agonist Response Measure Contractile Response Agonist->Response Curve Construct Dose-Response Curve Response->Curve pD2 Calculate pD2 and Efficacy Curve->pD2

Caption: Workflow for a functional assay of muscarinic agonists.

Experimental Protocols

This protocol describes a classic pharmacological preparation to assess the potency (pD₂) and efficacy of muscarinic agonists.

Materials:

  • Guinea pig ileum segment.

  • Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Isotonic transducer and recording system.

  • Test compounds (stereoisomers of the muscarinic agonist).

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath filled with physiological salt solution.

  • Equilibration: The tissue is allowed to equilibrate under a constant resting tension until a stable baseline is achieved.

  • Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.

  • Recording: The contractile responses of the ileum segment are recorded using an isotonic transducer.

  • Data Analysis: The magnitude of the contraction is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The pD₂ value (-log EC₅₀) and the maximum response (efficacy) are determined from this curve.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

More recently, the 2-azabicyclo[2.2.1]heptane scaffold has been utilized in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. The stereochemistry of these inhibitors, particularly the exo and endo configurations, is a key determinant of their inhibitory potency.

Comparative Biological Activity of DPP-4 Inhibitor Stereoisomers

A study on neogliptin, a novel DPP-4 inhibitor, and its derivatives highlights the importance of stereochemistry.[4]

CompoundStereoisomerDPP-4 Inhibition (IC₅₀, nM)
Neogliptin (12a)(R)-3-amino acid + (3S)-exo-2-azabicyclo[2.2.1]heptane16.8 ± 2.2
Isomer 9a-4.3

IC₅₀ is the half-maximal inhibitory concentration; a lower IC₅₀ indicates a more potent inhibitor.

Mechanism of Action of DPP-4 Inhibitors

DPP4_inhibition cluster_incretin Incretin Hormones cluster_effects Physiological Effects GLP1_GIP GLP-1 & GIP (Active) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Insulin Increased Insulin Secretion GLP1_GIP->Insulin Glucagon Decreased Glucagon Secretion GLP1_GIP->Glucagon Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (Azabicyclo[2.2.1]heptane derivative) DPP4_Inhibitor->DPP4 Inhibits Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of action of DPP-4 inhibitors in the incretin pathway.

Experimental Protocols

This is a general protocol for determining the IC₅₀ values of DPP-4 inhibitors.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA).

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Test compounds (stereoisomers of the DPP-4 inhibitor).

  • 96-well microplate (black plates for fluorescent assays).

  • Microplate reader capable of measuring fluorescence or absorbance.

Procedure:

  • Reaction Setup: In a 96-well plate, add the DPP-4 enzyme and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the DPP-4 substrate to each well to start the enzymatic reaction.

  • Measurement: Measure the fluorescence or absorbance at regular intervals to monitor the rate of substrate cleavage.

  • Data Analysis: The rate of reaction is determined from the linear portion of the progress curve. The percent inhibition is calculated for each concentration of the inhibitor relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The data and experimental methodologies presented in this guide underscore the critical importance of stereochemistry in the biological activity of azabicyclo[2.2.1]heptane derivatives. For each class of compounds targeting nAChRs, muscarinic receptors, and DPP-4, significant differences in potency and efficacy are observed between stereoisomers. This highlights the necessity of stereoselective synthesis and chiral separation in the early stages of drug discovery to identify the optimal stereoisomer for further development. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to evaluate and understand the structure-activity relationships of this versatile chemical scaffold.

References

Comparative Guide to HPLC Analysis of tert-Butyl 5-Oxo-2-Azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. The proposed methodologies are based on established analytical techniques for structurally related bicyclic ketones and carbamates, offering a valuable starting point for researchers and drug development professionals in designing and validating a suitable analytical method.

The analysis of this compound is crucial for ensuring its purity, stability, and overall quality in research and development settings. The presence of both a ketone and a carbamate functional group, along with its bicyclic structure, allows for several HPLC approaches. This guide compares Reversed-Phase HPLC, Normal-Phase HPLC, and Chiral HPLC, and also considers an alternative derivatization technique for enhanced detection.

Comparative Overview of Proposed HPLC Methods

The selection of an appropriate HPLC method will depend on the specific analytical goals, such as routine purity assessment, separation of isomers, or enantiomeric purity determination. The following table summarizes the key parameters of the proposed methods.

Parameter Method 1: Reversed-Phase HPLC (RP-HPLC) Method 2: Normal-Phase HPLC (NP-HPLC) Method 3: Chiral HPLC Method 4: RP-HPLC with DNPH Derivatization
Principle Separation based on hydrophobicity.Separation based on polarity.Separation of enantiomers.Enhanced UV detection of the ketone.
Stationary Phase C18 or C8, 5 µmSilica or Diol, 5 µmChiral Stationary Phase (e.g., Chiralcel® OD-H)C18, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water gradientn-Hexane/Isopropanol or n-Hexane/Ethanoln-Hexane/Isopropanol (e.g., 80:20 v/v)[1][2]Acetonitrile/Water gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min[1][2]1.0 mL/min
Detection UV at 210 nm (for the carbamate and ketone)UV at 210 nmUV at 220 nm or PolarimeterUV at 360 nm[3]
Advantages Widely applicable, good for purity analysis.Good for isomer separation.Essential for enantiomeric purity.High sensitivity for the ketone moiety.
Disadvantages May not separate all isomers effectively.Requires non-polar solvents, sensitive to water.Expensive columns, specific applicability.Requires extra sample preparation step.

Experimental Protocols

Detailed experimental protocols for each proposed method are provided below. These protocols are intended as a starting point and will require optimization and validation for specific applications.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is suitable for routine purity analysis and quantification.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.

Method 2: Normal-Phase HPLC (NP-HPLC)

This method is recommended for the separation of potential diastereomers.

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method 3: Chiral HPLC

This method is essential for determining the enantiomeric purity of the compound. The conditions are based on the successful separation of similar 2-azabicyclo[2.2.1]heptane derivatives.[1][2]

  • Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane:Isopropanol (80:20 v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method 4: RP-HPLC with DNPH Derivatization

This method can be employed to enhance the sensitivity of detection for the ketone functional group, which is particularly useful for trace analysis.[3]

  • Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile and acid.

  • Derivatization Procedure:

    • To 1 mL of the sample solution (in acetonitrile), add 1 mL of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature for 1 hour.

    • The resulting solution containing the DNPH-derivative can be directly injected.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: (To be optimized for the derivative)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 360 nm[3]

  • Injection Volume: 10 µL

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for HPLC analysis, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Autosampler Filtration->Injector MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Report Generation Integration->Report Method_Comparison cluster_goals Analytical Goal cluster_methods Proposed HPLC Method Analyte tert-Butyl 5-oxo-2-azabicyclo [2.2.1]heptane-2-carboxylate Purity Purity Assessment Analyte->Purity Isomer Isomer Separation Analyte->Isomer Enantiomer Enantiomeric Purity Analyte->Enantiomer Trace Trace Analysis Analyte->Trace RP_HPLC Reversed-Phase HPLC Purity->RP_HPLC NP_HPLC Normal-Phase HPLC Isomer->NP_HPLC Chiral_HPLC Chiral HPLC Enantiomer->Chiral_HPLC Derivatization RP-HPLC with DNPH Derivatization Trace->Derivatization

References

A Comparative Guide to the Efficacy of Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. Their mechanism of action involves prolonging the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. Within the diverse chemical scaffolds of DPP-4 inhibitors, the rigid azabicyclo[2.2.1]heptane core has garnered attention for its potential to confer high potency and selectivity. This guide provides a comparative analysis of the efficacy of different azabicyclo[2.2.1]heptane-based DPP-4 inhibitors based on available experimental data.

In Vitro Efficacy: A Comparison of Potency

The primary measure of in vitro efficacy for DPP-4 inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Recent research has highlighted a number of promising azabicyclo[2.2.1]heptane-based compounds. Among them, Neogliptin (also referred to as compound 12a in some literature) has demonstrated significant potency with an IC50 value of 16.8 ± 2.2 nM [1][2]. Further structural modifications of the neogliptin scaffold have led to the development of even more potent inhibitors. For instance, compound 9a , a derivative of neogliptin, exhibits a remarkably low IC50 of 4.3 nM , indicating a substantial improvement in inhibitory activity[3][4].

For a broader comparison, the table below summarizes the reported IC50 values for these and other relevant DPP-4 inhibitors.

Compound IDAzabicyclo[2.2.1]heptane-BasedIC50 (nM)Reference(s)
Neogliptin Yes16.8 ± 2.2[1][2]
Compound 9a Yes4.3[3][4]
SitagliptinNo19[5]
VildagliptinNo>50[1]

Selectivity Profile: A Key Determinant of Safety

An ideal DPP-4 inhibitor should exhibit high selectivity for DPP-4 over other closely related proteases, such as DPP-8 and DPP-9. Inhibition of these other dipeptidyl peptidases has been linked to potential off-target effects and toxicity. Therefore, assessing the selectivity profile is a critical aspect of evaluating the therapeutic potential of these compounds.

Experimental data indicates that compound 9a possesses a favorable selectivity profile, as it did not cause any significant inhibition of DPP-8 and DPP-9 at concentrations where it potently inhibits DPP-4[3][4]. This high selectivity is a promising characteristic for its further development as a therapeutic agent. While detailed selectivity data for a broader range of azabicyclo[2.2.1]heptane-based inhibitors is not extensively available in the public domain, the initial findings for compound 9a suggest that this chemical scaffold can be optimized to achieve high selectivity.

In Vivo Efficacy: Preclinical Evidence

The ultimate measure of an anti-diabetic drug's efficacy lies in its ability to control blood glucose levels in vivo. The oral glucose tolerance test (OGTT) is a standard preclinical model used to evaluate the glucose-lowering effects of a compound in animal models, typically mice or rats. In this test, a glucose load is administered orally, and blood glucose levels are monitored over time. An effective anti-diabetic agent will attenuate the resulting hyperglycemic excursion.

While specific in vivo efficacy data for neogliptin and compound 9a from OGTT studies are not yet widely published, the established protocols for such experiments provide a framework for their future evaluation. The potent in vitro activity of these compounds strongly suggests they are likely to exhibit significant glucose-lowering effects in animal models of diabetes.

Clinical Development

To date, there is no publicly available information on clinical trials for DPP-4 inhibitors based on the azabicyclo[2.2.1]heptane scaffold. The compounds discussed in this guide are currently in the preclinical stages of development. The successful progression of these potent and selective inhibitors through further preclinical and eventually clinical studies will be crucial in determining their therapeutic value for patients with type 2 diabetes.

Experimental Protocols

For researchers interested in conducting their own comparative studies, detailed experimental protocols for the key assays are provided below.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This assay measures the inhibition of DPP-4 enzymatic activity by quantifying the fluorescence of a product generated from a specific DPP-4 substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)

  • Test compounds (azabicyclo[2.2.1]heptane-based inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • Test compound solution (or vehicle control)

    • Recombinant human DPP-4 enzyme solution

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.

  • Immediately begin monitoring the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) using a fluorescence microplate reader.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

  • Determine the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of a test compound on glucose tolerance in mice.

Animals:

  • Male C57BL/6J mice (or other appropriate diabetic mouse model)

  • Animals should be housed under standard conditions with ad libitum access to food and water.

Materials:

  • Test compound (e.g., neogliptin or compound 9a) formulated in a suitable vehicle for oral administration.

  • Glucose solution (e.g., 20% or 40% w/v in water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Record the initial body weight of each mouse.

  • Administer the test compound or vehicle orally (via gavage) at a pre-determined dose.

  • After a specified time (e.g., 30 or 60 minutes) following compound administration, collect a baseline blood sample from the tail vein to measure the fasting blood glucose level (t=0).

  • Immediately after the baseline blood sample collection, administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration at each time point using a glucometer.

  • Plot the blood glucose concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall effect on glucose tolerance. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_0 Gut Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells Active GLP-1 Active GLP-1 L-cells->Active GLP-1 Active GIP Active GIP K-cells->Active GIP secretes Pancreatic β-cells Pancreatic β-cells Insulin Secretion ↑ Insulin Secretion ↑ Pancreatic β-cells->Insulin Secretion ↑ leads to Pancreatic α-cells Pancreatic α-cells Glucagon Secretion ↓ Glucagon Secretion ↓ Pancreatic α-cells->Glucagon Secretion ↓ leads to Active GLP-1->Pancreatic β-cells stimulates Active GLP-1->Pancreatic α-cells inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 Active GIP->Pancreatic β-cells stimulates Active GIP->DPP-4 Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP degrades to Azabicyclo-heptane Inhibitor Azabicyclo-heptane Inhibitor Azabicyclo-heptane Inhibitor->DPP-4 inhibits

Caption: Mechanism of action of azabicyclo[2.2.1]heptane-based DPP-4 inhibitors.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

experimental_workflow start Start prepare_reagents Prepare Serial Dilutions of Test Compounds start->prepare_reagents plate_setup Plate Setup in 96-well Plate: - Assay Buffer - Test Compound/Vehicle - DPP-4 Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubation (e.g., 15 min at RT) plate_setup->pre_incubation add_substrate Add Gly-Pro-AMC Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Kinetics (Ex: ~360nm, Em: ~460nm) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition measure_fluorescence->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end_point End calculate_ic50->end_point

Caption: Workflow for determining the in vitro potency of DPP-4 inhibitors.

References

structural comparison of 2-azabicyclo[2.2.1]heptane versus other bicyclic systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive structural comparison of 2-azabicyclo[2.2.1]heptane with other key bicyclic systems reveals its unique conformational landscape, influenced by the strategic placement of the nitrogen atom. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of its structural parameters, supported by experimental and computational data, to inform its application in medicinal chemistry and materials science.

The rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, is a prevalent motif in medicinal chemistry due to its well-defined three-dimensional structure, which allows for precise positioning of functional groups. The introduction of a heteroatom, such as nitrogen, into this scaffold can significantly alter its physicochemical properties, including basicity, polarity, and conformational flexibility. This guide focuses on 2-azabicyclo[2.2.1]heptane, comparing its structural features with its carbocyclic parent, bicyclo[2.2.1]heptane, and other isomeric and related bicyclic systems like 7-azabicyclo[2.2.1]heptane and tropane.

At a Glance: Structural Parameter Comparison

The following table summarizes key structural parameters for 2-azabicyclo[2.2.1]heptane and selected bicyclic systems. These parameters, derived from a combination of X-ray crystallography, gas-phase electron diffraction, and computational studies, highlight the subtle yet significant differences imparted by the position and nature of the heteroatom.

Parameter2-Azabicyclo[2.2.1]heptane (Calculated)Bicyclo[2.2.1]heptane (Norbornane)7-Azabicyclo[2.2.1]heptaneTropane (8-Methyl-8-azabicyclo[3.2.1]octane)
Bridgehead C-C Distance (Å) ~2.151.53 - 1.56~1.53~2.18
C-N Bond Length (Å) ~1.47N/A~1.47~1.47
Key Bond Angles (°) C1-C7-C4: ~94C1-C7-C4: ~96C1-N7-C4: ~94C1-N8-C5: ~112
Calculated Strain Energy (kcal/mol) ~18-2017.2~19-21~11-13

Note: Data for the parent 2-azabicyclo[2.2.1]heptane is primarily from computational models due to the limited availability of its crystal structure. Other values are derived from experimental data on the parent compounds or closely related derivatives.

In-Depth Structural Analysis

The placement of the nitrogen atom at the 2-position in the bicyclo[2.2.1]heptane skeleton introduces a degree of asymmetry and localized polarity without drastically altering the overall rigid cage-like structure.

Bond Lengths and Angles: In comparison to the parent bicyclo[2.2.1]heptane, the C-N bond in 2-azabicyclo[2.2.1]heptane is shorter than a typical C-C single bond, which can influence the local geometry. The bridgehead angle (C1-C7-C4) in bicyclo[2.2.1]heptane is approximately 96°.[1] In 7-azabicyclo[2.2.1]heptane, the corresponding C1-N7-C4 angle is slightly smaller at around 94°, a consequence of the shorter C-N bonds.[2] Computational models of 2-azabicyclo[2.2.1]heptane suggest a C1-C7-C4 angle similar to that of norbornane. Tropane, with its larger six-membered ring in a chair conformation, exhibits a significantly larger bridgehead angle (C1-N8-C5) of approximately 112°.

Strain Energy: The inherent ring strain of the bicyclo[2.2.1]heptane system is a key determinant of its reactivity. The strain energy of bicyclo[2.2.1]heptane is approximately 17.2 kcal/mol. Computational studies suggest that the introduction of a nitrogen atom at the 2- or 7-position results in a slight increase in strain energy, estimated to be in the range of 18-21 kcal/mol.[3] This increased strain can be attributed to a combination of angle strain and torsional strain. In contrast, the tropane skeleton, with its more flexible [3.2.1] bicyclic system, possesses a lower strain energy.

Conformational Flexibility: One of the most significant differences between these bicyclic systems is their conformational flexibility. The bicyclo[2.2.1]heptane framework is exceptionally rigid. The introduction of a nitrogen atom, particularly at a non-bridgehead position as in 2-azabicyclo[2.2.1]heptane, allows for the possibility of nitrogen inversion, where the lone pair of electrons on the nitrogen rapidly inverts its orientation. Low-temperature 13C NMR studies on 2-methyl-2-azabicyclo[2.2.1]heptane have shown that the endo isomer is slightly more stable than the exo isomer, with an inversion barrier of approximately 7.2 kcal/mol.[3] This is a lower barrier compared to some other cyclic amines, and it is influenced by both angle and torsional strain.[3] In contrast, the nitrogen in 7-azabicyclo[2.2.1]heptane is at a bridgehead position, which severely restricts its ability to undergo inversion. Tropane exists predominantly in a chair-boat conformation, with the six-membered ring in a chair form to minimize steric interactions.

Experimental and Computational Methodologies

The structural parameters and energetic properties discussed in this guide are determined through a combination of experimental techniques and computational modeling.

Experimental Protocols

X-ray Crystallography: This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of a molecule in the solid state.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For air-sensitive compounds, crystallization is performed under an inert atmosphere.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation and dynamics of molecules in solution.

  • 1D and 2D NMR: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to assign the chemical shifts of all protons and carbons in the molecule.

  • NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine through-space proximities between protons. The intensity of the cross-peaks in these spectra is related to the distance between the protons, providing valuable information for conformational analysis. For small molecules like the bicyclic systems discussed here, NOESY is often the preferred method. The experiment involves a mixing time during which magnetization is exchanged between spatially close protons.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to predict molecular structures, energies, and other properties.

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. A common level of theory for such calculations is B3LYP with a 6-31G* basis set.[4][5]

  • Strain Energy Calculation: The strain energy can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, thus isolating the strain energy of the cyclic system. The strain energy is then the difference in the calculated enthalpies of formation of the products and reactants.

Visualizing Structural Relationships

The following diagrams, generated using the DOT language, illustrate the structural relationships and a conceptual workflow for their analysis.

cluster_scaffolds Bicyclic Scaffolds cluster_properties Structural Properties Bicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane Bond Lengths & Angles Bond Lengths & Angles Bicyclo[2.2.1]heptane->Bond Lengths & Angles Carbocyclic Reference Strain Energy Strain Energy Bicyclo[2.2.1]heptane->Strain Energy 2-Azabicyclo[2.2.1]heptane 2-Azabicyclo[2.2.1]heptane 2-Azabicyclo[2.2.1]heptane->Bond Lengths & Angles Asymmetric N-substitution 2-Azabicyclo[2.2.1]heptane->Strain Energy Conformational Flexibility Conformational Flexibility 2-Azabicyclo[2.2.1]heptane->Conformational Flexibility Nitrogen Inversion 7-Azabicyclo[2.2.1]heptane 7-Azabicyclo[2.2.1]heptane 7-Azabicyclo[2.2.1]heptane->Bond Lengths & Angles Bridgehead N-substitution 7-Azabicyclo[2.2.1]heptane->Strain Energy Tropane Tropane Tropane->Bond Lengths & Angles [3.2.1] System Tropane->Strain Energy Tropane->Conformational Flexibility Chair-Boat Conformation

Structural Relationships of Bicyclic Systems

Start Start Experimental Analysis Experimental Analysis Start->Experimental Analysis Computational Analysis Computational Analysis Start->Computational Analysis X-ray Crystallography X-ray Crystallography Experimental Analysis->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Experimental Analysis->NMR Spectroscopy DFT Calculations DFT Calculations Computational Analysis->DFT Calculations Structural Data Structural Data X-ray Crystallography->Structural Data NMR Spectroscopy->Structural Data DFT Calculations->Structural Data Energetic Data Energetic Data DFT Calculations->Energetic Data Comparative Analysis Comparative Analysis Structural Data->Comparative Analysis Energetic Data->Comparative Analysis

Workflow for Structural Comparison

Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold presents a compelling structural motif for the design of novel molecules in drug discovery and materials science. Its rigid framework, combined with the tunable properties introduced by the nitrogen atom, offers a unique platform for exploring chemical space. Understanding the subtle yet significant structural differences between 2-azabicyclo[2.2.1]heptane and other bicyclic systems is crucial for rationally designing molecules with desired biological activities and physical properties. This guide provides a foundational understanding of these structural aspects, supported by a summary of relevant experimental and computational methodologies.

References

A Comparative Analysis of Protecting Groups for 2-Azabicyclo[2.2.1]heptane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a protecting group is a critical step in the synthesis of complex molecules. This guide provides a comparative study of common protecting groups for the nitrogen atom of the 2-azabicyclo[2.2.1]heptane scaffold, a valuable building block in medicinal chemistry. We will objectively compare the performance of the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn) protecting groups, supported by experimental data from peer-reviewed literature.

The 2-azabicyclo[2.2.1]heptane core is a conformationally constrained proline analog that provides a unique three-dimensional orientation for substituents, making it an attractive scaffold for interacting with biological targets. The secondary amine in this bicyclic system requires protection during many synthetic transformations. The ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removable chemoselectively in high yield under mild conditions that do not affect other functional groups.

Performance Comparison of Protecting Groups

The selection of an appropriate protecting group is contingent on the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection conditions. The following tables summarize the performance of Boc, Cbz, and Benzyl protecting groups for 2-azabicyclo[2.2.1]heptane based on reported experimental data.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection Yield
Boc Di-tert-butyl dicarbonate (Boc)₂O~93% (for cyclization to N-Boc derivative)[1]Acidic conditions (e.g., TFA, HCl, p-TsOH)[2]Quantitative[3]
Cbz Benzyl chloroformate (CbzCl)91%[4]Catalytic Hydrogenolysis (H₂, Pd/C)[4]; AlCl₃/HFIP[5]Quantitative[4]
Benzyl (Bn) Benzylamine hydrochloride, Formaldehyde~100% (crude)[6]Hydrogenolysis (H₂, Pd/C)Not specified, can be challenging with reducible groups[7]
Protecting GroupStabilityKey AdvantagesPotential Limitations
Boc Stable to bases, nucleophiles, and catalytic hydrogenation.Easily removed under mild acidic conditions; orthogonal to Cbz and Bn groups.Labile to strong acids, which may not be compatible with acid-sensitive functional groups.
Cbz Stable to a wider range of acidic and basic conditions than Boc.Removable by mild hydrogenolysis; orthogonal to Boc group.Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) due to hydrogenolysis conditions.
Benzyl (Bn) Generally stable to non-reducing conditions.Can facilitate certain reactions like nucleophilic substitution.[8]Difficult to remove selectively in the presence of other reducible functional groups.[7]

Experimental Protocols

Detailed methodologies for the protection and deprotection of 2-azabicyclo[2.2.1]heptane are crucial for reproducibility. Below are representative experimental protocols cited in the literature.

N-Boc Protection and Deprotection

Protection (Cyclization to N-Boc-2-azabicyclo[2.2.1]heptane): A common strategy involves the cyclization of a suitable precursor that already contains the Boc-protected nitrogen. For example, the cyclization of the potassium enolate of an N-Boc protected bromide in THF can yield the desired N-Boc-2-azabicyclo[2.2.1]heptane in 93% yield.[1]

Deprotection: A mixture of the Boc-protected amine and 2 equivalents of p-toluenesulfonic acid monohydrate per Boc group is ground neat using a ball mill at 30 Hz for 10 minutes at room temperature. The crude mixture is then suspended in dichloromethane, and the precipitated product is collected by filtration to give the deprotected amine as its toluenesulfonic acid salt in quantitative yield.[3]

N-Cbz Protection and Deprotection

Protection: To a solution of the amine in water at 0 °C, sodium hydroxide is added, followed by the dropwise addition of benzyl chloroformate. The reaction is stirred for 5 hours at room temperature. After extraction and acidification, the N-Cbz protected product can be obtained in 91% yield.[4]

Deprotection (Catalytic Hydrogenolysis): The N-Cbz protected 2-azabicyclo[2.2.1]heptane is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere for 4 hours to afford the deprotected amine in quantitative yield.[4]

Deprotection (Lewis Acid): To a solution of the N-Cbz-protected amine in hexafluoroisopropanol (HFIP), 3 equivalents of AlCl₃ are added at room temperature. The reaction is stirred for 2-16 hours. After an aqueous workup, the deprotected amine is obtained.[5]

N-Benzyl Protection

Protection: To a solution of benzylamine hydrochloride in deionized water, 37% aqueous formaldehyde is added, followed by freshly prepared cyclopentadiene. The mixture is stirred vigorously at ambient temperature for 4 hours. After a basic workup and extraction, N-benzyl-2-azabicyclo[2.2.1]hept-5-ene is obtained as a crude oil in approximately 100% yield.[6]

Experimental Workflows and Signaling Pathways

To visually represent the synthetic strategies, the following diagrams illustrate the key transformations.

General Protection/Deprotection Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Amine Protected_Amine Protected_Amine Amine->Protected_Amine Protection Protecting_Reagent Protecting_Reagent Protecting_Reagent->Amine Protected_Amine_2 Protected Amine Deprotected_Amine Amine Protected_Amine_2->Deprotected_Amine Deprotection Deprotection_Reagent Deprotection_Reagent Deprotection_Reagent->Protected_Amine_2

Caption: General workflow for amine protection and deprotection.

Synthetic Pathway to N-Cbz-2-azabicyclo[2.2.1]heptane Start trans-4-hydroxy-L-proline Step1 N-Cbz Protection (CbzCl, NaOH) 91% Yield Start->Step1 Intermediate1 N-Cbz protected intermediate Step1->Intermediate1 Step2 Further Steps (Esterification, etc.) Intermediate1->Step2 Intermediate2 Cyclization Precursor Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product N-Cbz-2-azabicyclo[2.2.1]heptane Step3->Product Deprotection Deprotection (H2, Pd/C) Quantitative Yield Product->Deprotection Final_Product 2-azabicyclo[2.2.1]heptane Deprotection->Final_Product

Caption: Synthesis of 2-azabicyclo[2.2.1]heptane via an N-Cbz protected intermediate.[4]

Synthesis of N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene Reactant1 Benzylamine Hydrochloride Reaction Aza-Diels-Alder (Water, RT, 4h) Reactant1->Reaction Reactant2 Formaldehyde Reactant2->Reaction Reactant3 Cyclopentadiene Reactant3->Reaction Product N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene (~100% crude yield) Reaction->Product

Caption: One-pot synthesis of N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene.[6]

Conclusion

The choice between Boc, Cbz, and Benzyl as protecting groups for 2-azabicyclo[2.2.1]heptane is highly dependent on the specific synthetic route.

  • Boc is an excellent choice when mild acid-labile deprotection is desired and the substrate is stable to acidic conditions. Its orthogonality with Cbz and Bn is a significant advantage in multi-step syntheses.

  • Cbz offers robustness under a variety of conditions and can be removed cleanly by hydrogenolysis, making it suitable for substrates that are sensitive to acidic conditions but lack reducible functional groups.

  • Benzyl protection is a straightforward one-pot procedure; however, its removal can be challenging in the presence of other reducible moieties, which may limit its application in the synthesis of complex, highly functionalized molecules.

Researchers should carefully consider the chemical environment of their molecule and the planned subsequent reaction steps to make an informed decision on the most appropriate protecting group strategy.

References

Assessing the Conformational Rigidity of tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane framework is a cornerstone in medicinal chemistry, prized for its rigid structure that allows for the precise spatial orientation of substituents. This inherent rigidity can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comparative analysis of the conformational rigidity of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key building block in the synthesis of novel therapeutics, against structurally related analogues. The assessment is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Introduction to Conformational Rigidity in Bicyclic Systems

The 2-azabicyclo[2.2.1]heptane core enforces a strained, boat-like conformation on the six-membered ring.[1] This contrasts with monocyclic systems like piperidine, which can readily interconvert between various chair and boat conformations. The bridgehead carbons (C1 and C4) lock the structure, significantly restricting its flexibility. The primary sources of conformational flexibility in N-substituted 2-azabicyclo[2.2.1]heptane systems arise from two main phenomena: nitrogen inversion and rotation around the N-C(O) amide bond (in N-acylated derivatives). The energy barriers associated with these processes provide a quantitative measure of the molecule's conformational rigidity.

Comparative Analysis of Conformational Rigidity

To objectively assess the conformational rigidity of this compound, we compare it with three key analogues that systematically remove or alter the substituents influencing conformational dynamics:

  • 2-Azabicyclo[2.2.1]heptan-5-one: The parent ketone without N-substitution.

  • N-Acetyl-2-azabicyclo[2.2.1]heptan-5-one: An analogue with a smaller, less sterically demanding acetyl group on the nitrogen.

  • 2-Azabicyclo[2.2.1]heptane: The parent bicyclic amine without the C5-carbonyl group.

The presence and nature of the N-substituent, as well as the C5-carbonyl group, are expected to significantly influence the energy barriers to nitrogen inversion and amide bond rotation.

Data Presentation

The following tables summarize key quantitative data obtained from literature sources for assessing the conformational rigidity of the target molecule and its comparators. It is important to note that direct experimental data for this compound is limited in the public domain; therefore, data from closely related N-acyl-7-azabicyclo[2.2.1]heptane systems are included for a robust comparative discussion.[2]

CompoundParameterValueMethodReference
This compound Rotational Barrier (N-CO)Data not available--
Key ¹H NMR SignalsData not available--
Key ¹³C NMR SignalsData not available--
2-Azabicyclo[2.2.1]heptan-5-one Rotational Barrier (N-H inversion)Expected to be low--
Key ¹H NMR SignalsData not available--
Key ¹³C NMR SignalsData not available--
N-Acetyl-2-azabicyclo[2.2.1]heptan-5-one Rotational Barrier (N-CO)~70 kJ/mol (for a related N-acetyl derivative)VT-NMR[3]
Key ¹H NMR SignalsData not available--
Key ¹³C NMR SignalsData not available--
2-Azabicyclo[2.2.1]heptane Nitrogen Inversion BarrierData not available--
Key ¹H NMR SignalsData not available--
Key ¹³C NMR SignalsData not available--
N-Benzoyl-7-azabicyclo[2.2.1]heptane Rotational Barrier (N-CO)14.5 kcal/mol (60.7 kJ/mol)VT-NMR[2]
Dihedral Angle (C-C(O)-N-C)Varies with pyramidalizationX-ray[2]

Note: The lack of specific published data for the target molecule highlights an opportunity for further research to fill this knowledge gap. The provided data for related compounds serves as a valuable benchmark for estimation and comparison.

Experimental Protocols

The assessment of conformational rigidity relies on a combination of experimental and computational techniques. Detailed methodologies for the key experiments are outlined below.

Variable Temperature NMR (VT-NMR) Spectroscopy for Determining Rotational Barriers

VT-NMR is a powerful technique to quantify the energy barriers of dynamic processes like amide bond rotation.[4]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., deuterated chloroform, deuterated toluene) in a high-quality NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature to identify the signals corresponding to the exchanging protons (e.g., the protons on the tert-butyl group or the ring protons adjacent to the nitrogen). In the case of restricted rotation, these signals may appear as broadened peaks or as multiple distinct sets of signals for different conformers.

  • Temperature Variation: Gradually increase the temperature of the NMR probe in increments of 5-10 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

  • Coalescence Temperature (Tc): Continue increasing the temperature until the distinct signals for the different conformers broaden and merge into a single, sharp peak. The temperature at which this occurs is the coalescence temperature (Tc).

  • Data Analysis: The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation, which relates the rate constant at the coalescence temperature (kc) to Tc and the frequency separation of the signals (Δν) at low temperature.

X-ray Crystallography for Determining Ground-State Geometry

Single-crystal X-ray diffraction provides precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and dihedral angles.[1]

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

  • Data Analysis: Analyze the refined structure to extract key geometric parameters, such as the dihedral angles around the N-C(O) bond and the degree of pyramidalization at the nitrogen atom.

Computational Modeling for Energy Landscape Analysis

Density Functional Theory (DFT) and other quantum mechanical methods are invaluable for calculating the relative energies of different conformers and the energy barriers for their interconversion.

Protocol:

  • Model Building: Construct a 3D model of the molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) to find the energy minima.

  • Transition State Search: Locate the transition state structures for the conformational interconversion processes (e.g., amide bond rotation, nitrogen inversion) using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Analysis: Perform frequency calculations on the optimized minima and transition state structures to confirm their nature (minima have all real frequencies, while transition states have one imaginary frequency) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections).

  • Energy Profile: Construct a potential energy surface or a reaction coordinate diagram to visualize the energy landscape of the conformational changes and determine the activation energy barriers.

Visualization of Experimental and Logical Workflows

To illustrate the interconnectedness of these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Output synthesis Synthesis of this compound and Analogues vt_nmr Variable Temperature NMR synthesis->vt_nmr xray X-ray Crystallography synthesis->xray comp_model Computational Modeling synthesis->comp_model rot_barrier Rotational Energy Barrier (ΔG‡) vt_nmr->rot_barrier geometry Ground-State Geometry (Bond lengths, Dihedral angles) xray->geometry energy_landscape Conformational Energy Profile comp_model->energy_landscape rigidity_assessment Assessment of Conformational Rigidity rot_barrier->rigidity_assessment Compare geometry->rigidity_assessment Compare energy_landscape->rigidity_assessment Compare

Caption: Experimental workflow for assessing conformational rigidity.

logical_relationship cluster_factors Factors Influencing Rigidity cluster_manifestations Manifestations of Rigidity molecule This compound bicyclic_core Bicyclo[2.2.1]heptane Core (High Strain) molecule->bicyclic_core n_substituent N-tert-butoxycarbonyl Group (Steric Hindrance, Amide Resonance) molecule->n_substituent carbonyl C5-Carbonyl Group (Ring Strain, Dipole Effects) molecule->carbonyl fixed_conformation Locked Boat Conformation bicyclic_core->fixed_conformation high_rot_barrier High Rotational Barrier around N-CO bond n_substituent->high_rot_barrier carbonyl->fixed_conformation low_flexibility Limited Conformational Space high_rot_barrier->low_flexibility fixed_conformation->low_flexibility app Enhanced Target Binding & Selectivity low_flexibility->app Implications for Drug Design

Caption: Logical relationships influencing conformational rigidity.

Conclusion

The conformational rigidity of this compound is a key determinant of its utility in drug design. While direct quantitative data for this specific molecule remains to be fully elucidated in the public domain, analysis of closely related analogues provides strong evidence for its highly constrained nature. The bicyclic core structure inherently limits flexibility, and the N-Boc group introduces a significant rotational barrier around the amide bond. A comprehensive understanding of these conformational properties, achieved through the combined application of VT-NMR, X-ray crystallography, and computational modeling, is crucial for the rational design of potent and selective therapeutic agents. Further experimental investigation into the target molecule is warranted to provide a more precise quantitative assessment of its conformational rigidity.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No: 198835-06-2), a common reagent in synthetic chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1][2]

Appropriate personal protective equipment must be worn when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect from splashes.[1]
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Impervious ClothingLaboratory coat or other protective clothing.[1]
Respiratory Protection RespiratorUse a suitable respirator if ventilation is inadequate or if dust/aerosols are generated.[1]

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Contaminated Solids: Any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials from a spill) should be collected in a designated, properly labeled hazardous waste container.

  • Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: "Empty" containers may still retain product residue. These should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.

2. Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials for disposal as hazardous waste.[1]

  • Prevent the spilled material from entering drains or waterways.[1]

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Always follow the specific procedures outlined by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Small-Scale Laboratory Spill Decontamination

This protocol outlines the procedure for cleaning a small spill of this compound on a laboratory benchtop.

Materials:

  • Personal Protective Equipment (PPE) as specified in the table above.

  • Inert absorbent material (e.g., vermiculite, spill pillows).

  • Two sealable, labeled hazardous waste bags or containers.

  • Forceps or tongs.

  • 70% Ethanol or isopropanol solution.

  • Paper towels.

  • pH test strips (if the spill involves an acidic or basic solution of the compound).

Procedure:

  • Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the affected area.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: If the spilled material is a liquid, contain it by creating a dike around the spill with absorbent material.

  • Absorb the Material: Carefully cover the spill with the inert absorbent material. Allow it to fully absorb the chemical.

  • Collect the Waste: Using forceps or tongs, carefully scoop the absorbed material into a designated hazardous waste container.

  • Initial Decontamination: Spray the spill area with a 70% alcohol solution and wipe with paper towels. Place the used paper towels into the hazardous waste container.

  • Secondary Decontamination: Repeat the spraying and wiping process two more times to ensure thorough decontamination.

  • Final Wipe Down: Perform a final wipe down with water. If applicable, test the pH of the final rinse water to ensure neutrality.

  • Dispose of PPE: Carefully remove and dispose of all contaminated PPE in a separate hazardous waste bag.

  • Documentation: Record the spill and the cleanup procedure in the laboratory logbook.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Material Identified for Disposal waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product Product contaminated_material Contaminated Material (PPE, Absorbents) waste_type->contaminated_material Contaminated empty_container Empty Container waste_type->empty_container Container collect_waste Collect in Labeled Hazardous Waste Container unused_product->collect_waste contaminated_material->collect_waste triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse contact_ehs Arrange for Pickup by Licensed Waste Disposal Contractor collect_waste->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_waste end End: Disposal Complete dispose_container->end contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No: 198835-06-2), a key building block in synthetic organic chemistry. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1][2]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1][3]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1][3]

The signal word for this compound is Warning .[1][2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Purpose GHS Reference
Eye/Face Protection Safety goggles with side-shields or a face shield.To protect against splashes and airborne particles causing serious eye irritation.P280[1]
Hand Protection Protective, chemical-resistant gloves (e.g., nitrile).To prevent skin contact that can cause irritation.P280[1]
Skin and Body Protection Impervious clothing, such as a lab coat.To protect the skin from irritation and accidental contact.P280[1]
Respiratory Protection Use only in a well-ventilated area or with appropriate exhaust ventilation. If ventilation is inadequate, a NIOSH-approved respirator is required.To avoid breathing dust, fumes, or vapors that may cause respiratory irritation.P261, P271[1]

Operational and Disposal Plans

Handling and Storage:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Store in a well-ventilated place and keep the container tightly closed.[1]

  • The product should be stored locked up.[1]

Spill and Leak Procedures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.

  • Prevent further leakage or spillage if it is safe to do so.

  • For liquid spills, absorb with a non-combustible material like diatomite. For solid spills, scoop the material into a suitable container.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Dispose of contaminated material in accordance with local regulations.[1]

Disposal:

  • Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1]

  • One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Emergency Procedures

In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.[1]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Immediately call a physician.[1]

In Case of Skin Contact:

  • Wash with plenty of soap and water.[1]

  • Take off contaminated clothing and wash it before reuse.[1]

  • If skin irritation occurs, seek medical advice.[5]

In Case of Inhalation:

  • Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]

  • If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

In Case of Ingestion:

  • Rinse the mouth with water.[1]

  • Do NOT induce vomiting.[1]

  • Call a physician immediately.[1]

Safe Handling Workflow

The following diagram illustrates the procedural steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handling1 Weigh/measure compound in a designated area prep3->handling1 handling2 Perform experimental procedure handling1->handling2 cleanup1 Decontaminate work surfaces and equipment handling2->cleanup1 cleanup2 Dispose of waste in a labeled, sealed container cleanup1->cleanup2 storage storage cleanup2->storage Store waste for pickup emergency1 In case of exposure, follow first-aid measures emergency2 For spills, follow containment procedures

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.